Hydroxy-PEG20-Boc
Description
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Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H94O23/c1-47(2,3)70-46(49)4-6-50-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-34-64-36-38-66-40-42-68-44-45-69-43-41-67-39-37-65-35-33-63-31-29-61-27-25-59-23-21-57-19-17-55-15-13-53-11-9-51-7-5-48/h48H,4-45H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAANOHODRCWNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H94O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1027.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Hydroxy-PEG20-Boc: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-PEG20-Boc is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool in modern drug development and bioconjugation. Featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine, this molecule offers a versatile platform for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). The 20-unit PEG chain imparts desirable physicochemical properties, including enhanced solubility and optimized spatial orientation, which are crucial for the efficacy of the final conjugate. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, supplemented with detailed experimental protocols and logical workflow diagrams.
Chemical Structure and Physicochemical Properties
This compound, systematically named tert-butyl (2-(2-(...20...-ethoxy)ethyl)carbamate) methanol, is characterized by a linear chain of 20 ethylene glycol units. One terminus is functionalized with a primary alcohol, while the other is capped with a Boc-protected amine. The Boc group serves as a stable protecting group for the amine functionality, which can be selectively removed under acidic conditions to allow for subsequent conjugation.[1]
Calculated Physicochemical Data
Quantitative data for this compound has been calculated based on its constituent parts and is summarized in the table below.
| Property | Value |
| Chemical Formula | C47H95NO23 |
| Molecular Weight | 1034.26 g/mol |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM.[2][3][4] |
General Properties of Boc-Protected PEG Alcohols
The properties of this compound are largely dictated by the polyethylene glycol backbone and the terminal functional groups.
| Property | Description | Citation |
| Biocompatibility | PEG is well-known for its biocompatibility and low immunogenicity, making it an ideal linker for in vivo applications. | [5] |
| Hydrophilicity | The PEG chain enhances the aqueous solubility of conjugated molecules, which is often a challenge for hydrophobic drugs. | |
| Stability and Storage | The solid compound should be stored at -20°C under an inert atmosphere, protected from light and moisture. Stock solutions in anhydrous solvents are stable for up to 6 months at -80°C and for 1 month at -20°C. Avoid repeated freeze-thaw cycles. | |
| Reactivity | The terminal hydroxyl group can undergo further derivatization, while the Boc-protected amine can be deprotected to reveal a reactive primary amine for conjugation. |
Applications in Drug Development
The unique bifunctional nature of this compound makes it a valuable linker in several areas of drug development.
-
PROTAC Synthesis: This is a primary application where the linker connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. The length and flexibility of the PEG chain are critical for the formation of a stable ternary complex, which is a prerequisite for target protein degradation.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, leveraging the PEG's properties to improve the ADC's pharmacokinetic profile.
-
Peptide and Oligonucleotide Modification: The hydrophilic PEG spacer can be incorporated into peptides and oligonucleotides to enhance their solubility and in vivo stability.
-
Surface Modification: The linker can be used to functionalize surfaces of nanoparticles and other biomaterials to reduce non-specific protein binding and improve biocompatibility.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, which is then available for conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For applications requiring the free amine (and not the TFA salt), perform a basic work-up: a. Dissolve the residue in DCM. b. Carefully transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate under reduced pressure to obtain the deprotected product, Hydroxy-PEG20-NH₂.
Synthesis of a PROTAC using this compound Linker
This protocol outlines a general procedure for coupling a carboxylic acid-functionalized warhead to the deprotected amine of the PEG linker, followed by activation of the terminal hydroxyl group for conjugation to an E3 ligase ligand.
Step 1: Coupling of Warhead-COOH to H₂N-PEG20-OH
Materials:
-
Warhead-COOH (1.0 eq)
-
H₂N-PEG20-OH (deprotected linker from section 3.1, 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the H₂N-PEG20-OH to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Warhead-PEG20-OH.
Step 2: Activation of the Terminal Hydroxyl and Coupling to E3 Ligase Ligand
The terminal hydroxyl group of Warhead-PEG20-OH can be activated for coupling to the E3 ligase ligand. A common method is to convert the alcohol to a more reactive species, such as a mesylate or tosylate, followed by nucleophilic substitution with an amine-functionalized E3 ligase ligand. Alternatively, coupling reagents can be used to directly form an ester or ether linkage.
Mandatory Visualizations
Boc Deprotection Workflow
Caption: Workflow for the Boc deprotection of this compound.
PROTAC Synthesis Workflow
References
An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG20-Boc, a heterobifunctional polyethylene glycol (PEG) derivative. Such molecules are crucial in bioconjugation, drug delivery, and pharmaceutical development, serving as linkers to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][] This document outlines a robust synthetic route and a detailed purification protocol, supported by quantitative data and characterization methods.
Introduction
This compound is a monodisperse PEG linker featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine.[3] The Boc group provides a stable, acid-labile protecting group for the amine functionality, allowing for selective deprotection and subsequent conjugation reactions.[1][4] The hydroxyl group offers a versatile handle for further chemical modification. The discrete chain length of 20 ethylene glycol units ensures batch-to-batch consistency and a defined molecular weight, which is critical for therapeutic applications.
Synthesis of this compound
The synthesis is achieved through the protection of the terminal amine of a commercially available amino-PEG-alcohol with di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically high-yielding and proceeds under mild conditions.
Reaction Scheme:
H₂N-(CH₂CH₂O)₂₀-H + (Boc)₂O → Boc-HN-(CH₂CH₂O)₂₀-H + CO₂ + t-BuOH
2.1. Experimental Protocol
-
Materials Preparation : Dissolve Amino-PEG20-Alcohol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Reagent Addition : Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. A slight molar excess of (Boc)₂O is recommended to ensure complete reaction.
-
Base Addition : Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), to the reaction mixture to neutralize the in-situ generated acid and drive the reaction to completion. For some amine substrates, the reaction can proceed in a protic solvent like methanol without the need for an additional base.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed, which typically occurs within 2-4 hours.
-
Workup : Upon completion, quench the reaction with a mild aqueous acid. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
2.2. Quantitative Data for Synthesis
The following table summarizes the typical quantities and yields for the synthesis of this compound.
| Reagent/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| Amino-PEG20-Alcohol | ~918.1 | 1.0 g | 1.09 | 1.0 |
| (Boc)₂O | 218.25 | 0.26 g | 1.20 | 1.1 |
| Triethylamine | 101.19 | 0.17 mL | 1.20 | 1.1 |
| Dichloromethane | - | 20 mL | - | - |
| Product (Crude) | ~1018.2 | ~1.05 g | - | - |
| Yield (Typical) | - | - | - | ~95% |
2.3. Synthesis Workflow Diagram
Caption: A flowchart of the synthesis process.
Purification of this compound
Purification of PEG derivatives can be challenging due to their polar nature and potential for streaking on standard silica gel chromatography. A common and effective method is column chromatography using a modified solvent system or specialized column packing material.
3.1. Experimental Protocol: Column Chromatography
-
Column Packing : Prepare a silica gel column packed in a suitable non-polar solvent (e.g., chloroform or dichloromethane).
-
Sample Loading : Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution : Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of methanol in chloroform or dichloromethane. For instance, a gradient from 0% to 10% methanol can be effective.
-
Fraction Collection : Collect fractions and monitor them by TLC. A modified Dragendorff stain can be used for the visualization of PEG compounds.
-
Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless oil or waxy solid.
3.2. Quantitative Data for Purification
| Parameter | Value |
| Chromatography Type | Silica Gel Column Chromatography |
| Eluent System | 0-10% Methanol in Dichloromethane |
| Crude Product Input | ~1.05 g |
| Purified Product Output | ~0.93 g |
| Purification Yield | ~88% |
| Overall Yield | ~84% |
| Final Purity (by HPLC) | >98% |
3.3. Purification Workflow Diagram
Caption: A flowchart of the purification process.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule, showing the characteristic peaks for the PEG backbone, the Boc protecting group, and the terminal methylene groups adjacent to the hydroxyl and N-Boc moieties.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the final compound. Size-exclusion chromatography (SEC) can also be a useful technique for analyzing PEG derivatives.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis and purification of this compound. The described methods are robust and can be readily implemented in a standard organic chemistry laboratory. The use of a monodisperse PEG starting material and a reliable purification protocol ensures the production of a high-purity product suitable for demanding applications in drug development and biomedical research.
References
An In-depth Technical Guide to the Mechanism of Action of Hydroxy-PEG20-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Hydroxy-PEG20-Boc, a heterobifunctional linker, in the field of bioconjugation. We will delve into the distinct roles of its functional groups—the hydroxyl (-OH), the 20-unit polyethylene glycol (PEG) chain, and the tert-Butyloxycarbonyl (Boc)-protected amine—and elucidate the sequential chemical strategies employed for its effective use in creating stable bioconjugates. This guide will further present detailed experimental protocols, quantitative data on reaction efficiencies, and visual representations of the underlying chemical processes to equip researchers with the knowledge to effectively utilize this versatile linker in their drug development and research endeavors.
Introduction to this compound: A Versatile Bioconjugation Linker
This compound is a heterobifunctional crosslinker designed for the covalent modification of biomolecules. Its structure consists of three key components:
-
Hydroxyl (-OH) Group: A terminal alcohol group that is not inherently reactive towards functional groups on biomolecules but can be chemically activated to form a reactive ester. This allows for controlled conjugation to primary amines, such as those found on lysine residues of proteins.
-
Polyethylene Glycol (PEG) Chain (20 units): A flexible, hydrophilic spacer composed of 20 repeating ethylene glycol units. The PEG chain imparts several beneficial properties to the resulting bioconjugate, including increased solubility, enhanced stability, reduced immunogenicity, and improved pharmacokinetic profiles.[1][2] The 20-unit length provides a significant spacer arm to minimize steric hindrance between the conjugated molecules.
-
tert-Butyloxycarbonyl (Boc)-Protected Amine: A primary amine group that is rendered temporarily unreactive by the presence of the Boc protecting group. The Boc group is stable under a wide range of conditions but can be efficiently removed under acidic conditions to reveal the free amine, which can then participate in a subsequent conjugation reaction.[3]
The heterobifunctional nature of this compound allows for a sequential and controlled approach to bioconjugation, making it a valuable tool for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
The Two-Step Mechanism of Action in Bioconjugation
The utility of this compound in bioconjugation lies in a two-step process that leverages the distinct reactivity of its terminal functional groups. This sequential approach ensures precise control over the conjugation process.
Step 1: Activation of the Hydroxyl Group and First Conjugation
The terminal hydroxyl group of the PEG linker is not sufficiently reactive to form stable bonds with biomolecules under physiological conditions. Therefore, an activation step is required. A common and effective method for activating the hydroxyl group is its conversion to a tresyl ester using 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) in the presence of a base like pyridine.[4] The resulting tresyl-activated PEG is highly reactive towards primary amines on biomolecules, forming a stable secondary amine linkage.
The general workflow for this first conjugation step is as follows:
-
Activation: The this compound linker is reacted with tresyl chloride to form Tresyl-PEG20-Boc.
-
Conjugation: The activated Tresyl-PEG20-Boc is then introduced to the first biomolecule (e.g., a protein or antibody), where it reacts with accessible primary amines (e.g., lysine residues or the N-terminus).
-
Purification: The resulting conjugate (Biomolecule-PEG20-Boc) is purified to remove any unreacted PEG linker and reagents.
Step 2: Deprotection of the Boc Group and Second Conjugation
Once the first biomolecule is successfully conjugated to the PEG linker, the Boc-protected amine at the other end can be deprotected to reveal a reactive primary amine. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[5] The deprotection reaction is generally rapid and efficient.
The workflow for the second conjugation step is as follows:
-
Deprotection: The purified Biomolecule-PEG20-Boc conjugate is treated with a solution of TFA in a suitable solvent like dichloromethane (DCM) to remove the Boc group.
-
Neutralization and Purification: The resulting deprotected conjugate (Biomolecule-PEG20-NH2) is neutralized and purified to remove TFA salts and any byproducts.
-
Second Conjugation: The newly exposed primary amine is now available to be conjugated to a second molecule of interest. This second molecule can be a small molecule drug, a fluorescent dye, or another biomolecule containing a compatible reactive group (e.g., an NHS-ester).
This two-step mechanism provides a high degree of control, allowing for the precise assembly of complex bioconjugates.
Physicochemical Properties of this compound
While specific data for this compound can vary slightly by manufacturer, the approximate physicochemical properties can be calculated based on its constituent parts.
| Property | Approximate Value | Reference |
| Molecular Weight | ~1027.3 g/mol | |
| Spacer Arm Length | ~7.5 nm (75 Å) | Calculated |
| Solubility | Soluble in aqueous solutions and many organic solvents. |
Note: The spacer arm length is an estimation and can be influenced by the conformation of the PEG chain.
Experimental Protocols
The following protocols provide a general framework for the two-step bioconjugation process using a Hydroxy-PEG-Boc linker. Optimization of reaction conditions (e.g., molar ratios, reaction times, and temperature) may be necessary for specific applications.
Protocol for Hydroxyl Group Activation and First Conjugation
This protocol is adapted from a method for activating a hydroxyl-terminated PEG linker with tresyl chloride.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add tresyl chloride (a 2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
-
Conjugation to Biomolecule:
-
Dissolve the tresyl-activated PEG20-Boc in the buffer containing the biomolecule. A starting molar ratio of 20:1 (PEG:biomolecule) is recommended.
-
Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours.
-
Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
-
Purification:
-
Purify the resulting Biomolecule-PEG20-Boc conjugate using size-exclusion chromatography (SEC) to remove unreacted PEG and other impurities.
-
Protocol for Boc Deprotection and Second Conjugation
This protocol is a standard method for the deprotection of Boc-protected amines.
Materials:
-
Purified Biomolecule-PEG20-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Second molecule with a compatible reactive group (e.g., NHS-ester)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Boc Deprotection:
-
Dissolve the Biomolecule-PEG20-Boc conjugate in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by a suitable method (e.g., LC-MS).
-
Once complete, remove the DCM and excess TFA under reduced pressure.
-
-
Neutralization and Purification:
-
Dissolve the residue in a suitable buffer and neutralize the pH with a base (e.g., sodium bicarbonate).
-
Purify the deprotected Biomolecule-PEG20-NH2 conjugate using SEC or dialysis to remove TFA salts and byproducts.
-
-
Second Conjugation:
-
React the purified Biomolecule-PEG20-NH2 with the second molecule of interest according to the appropriate reaction conditions for the chosen chemistry (e.g., for an NHS-ester, the reaction is typically carried out at a slightly alkaline pH).
-
Purify the final bioconjugate to remove any unreacted second molecule.
-
Quantitative Data on Reaction Efficiencies
The efficiency of each step in the bioconjugation process is critical for the overall yield and purity of the final product. The following table summarizes expected and reported yields for the key reactions involved.
| Reaction Step | Reagents and Conditions | Expected/Reported Yield | Reference |
| Hydroxyl Activation (Tresylation) | Tresyl chloride, pyridine in DCM | High (often >90%) | |
| First Conjugation (to primary amine) | Tresyl-activated PEG with protein | Variable, depends on protein and conditions (can be >70%) | |
| Boc Deprotection | TFA in DCM | High (often >90%) | |
| Second Conjugation (e.g., with NHS-ester) | Amine-reactive PEG with NHS-ester | Generally high (can be >80%) |
Note: Yields are highly dependent on the specific biomolecules and reaction conditions used and should be optimized for each application.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and the overall experimental workflow.
Caption: Chemical transformations in the two-step bioconjugation process.
Caption: Overall experimental workflow for bioconjugation.
Conclusion
This compound is a highly versatile and valuable tool in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and sequential assembly of complex bioconjugates. By understanding the two-step mechanism of action involving hydroxyl group activation and Boc group deprotection, researchers can effectively leverage this linker to develop novel therapeutics and research tools with improved efficacy, stability, and pharmacokinetic profiles. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of bioconjugation applications.
References
The Pivotal Role of the PEG Chain in Enhancing Hydroxy-PEG20-Boc Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role of the polyethylene glycol (PEG) chain in determining the solubility of Hydroxy-PEG20-Boc, a heterobifunctional PEG linker. Understanding the physicochemical properties imparted by the PEG moiety is crucial for the effective application of this molecule in bioconjugation, drug delivery, and the development of novel therapeutics. This document provides a comprehensive overview of the solubility characteristics, underlying mechanisms, and relevant experimental protocols.
The Structure of this compound and its Implications for Solubility
This compound is a bifunctional molecule characterized by a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine group at the other, separated by a chain of 20 repeating ethylene glycol units. This structure imparts a distinct amphiphilic character to the molecule. The Boc group, being hydrophobic, can decrease aqueous solubility, while the long PEG chain is highly hydrophilic and is the primary determinant of the molecule's overall solubility profile.
The PEG chain's hydrophilicity stems from the abundance of ether oxygen atoms along its backbone. These oxygen atoms can form hydrogen bonds with water molecules, leading to the formation of a hydration shell around the PEG chain and significantly enhancing its solubility in aqueous media.[1] This property is critical for its use in biological applications where aqueous environments are prevalent.
Solubility Profile of PEG Derivatives
| Solvent Name | Chemical Formula | Solvent Type | Solubility of PEG Derivatives |
| Water | H₂O | Polar Protic | Very Soluble[2][3] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Very Soluble[4] |
| Dimethylformamide (DMF) | (CH₃)₂NCH | Polar Aprotic | Very Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Very Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Very Soluble |
| Methanol | CH₃OH | Polar Protic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Toluene | C₇H₈ | Nonpolar | Less Soluble (Solubility increases with heating) |
| Isopropanol | C₃H₈O | Polar Protic | Less Soluble (Solubility increases with heating) |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble |
Mechanism of Solubility Enhancement by the PEG Chain
The primary mechanism by which the PEG chain enhances the solubility of conjugated molecules, including the inherent solubility of this compound, is through its extensive hydration in aqueous solutions. The flexible nature of the PEG chain allows for a dynamic "cloud" of water molecules to surround it, effectively shielding more hydrophobic parts of a conjugate from the aqueous environment and preventing aggregation.
Experimental Protocol: PEG Precipitation Assay for Relative Solubility Determination
For novel compounds like this compound where absolute solubility data may not be available, a PEG precipitation assay can be a valuable tool to determine its relative solubility compared to other molecules or under different buffer conditions. This method is widely used for proteins but can be adapted for smaller molecules. The principle relies on the fact that a more soluble compound will require a higher concentration of a precipitant (in this case, a high molecular weight PEG) to induce precipitation.
Materials:
-
This compound
-
Polyethylene glycol (e.g., PEG 8000) stock solution (e.g., 40% w/v) in the desired buffer.
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
96-well UV-transparent microplates.
-
Microplate reader capable of measuring absorbance at a relevant wavelength (e.g., 280 nm if the compound has a chromophore, or a wavelength appropriate for a conjugated molecule).
-
Centrifuge with a microplate rotor.
-
Pipettes and tips.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound at a known concentration in the chosen buffer.
-
Prepare a series of PEG solutions of varying concentrations (e.g., 0% to 30% w/v) by diluting the 40% PEG stock solution with the same buffer. It is crucial to ensure the pH of the PEG solutions is consistent.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the this compound stock solution to each well.
-
Add an equal volume of the different PEG concentration solutions to the wells, creating a gradient of PEG concentrations across the plate. Mix well by gentle pipetting.
-
-
Incubation and Precipitation:
-
Seal the plate and incubate at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours) to allow for equilibration and precipitation to occur.
-
-
Separation of Precipitate:
-
Centrifuge the microplate at a sufficient speed and duration (e.g., 3000 x g for 15 minutes) to pellet any precipitate.
-
-
Measurement of Soluble Fraction:
-
Carefully transfer a known volume of the supernatant from each well to a new, clean 96-well UV-transparent microplate.
-
Measure the absorbance of the supernatant at the predetermined wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance of the supernatant (proportional to the concentration of soluble this compound) against the corresponding PEG concentration.
-
The resulting curve will show a decrease in soluble concentration as the PEG concentration increases. The PEG concentration at which 50% of the initial compound has precipitated (the PEG midpoint) can be used as a measure of relative solubility. A higher PEG midpoint indicates higher relative solubility.
-
Conclusion
The 20-unit polyethylene glycol chain is the dominant structural feature of this compound that governs its favorable solubility in aqueous solutions and a range of organic solvents. This high solubility is a direct result of the hydrophilic nature of the repeating ethylene oxide units and their ability to form extensive hydrogen bonds with water. While quantitative solubility data for this specific molecule remains elusive, its qualitative solubility profile is consistent with other PEG derivatives. For researchers and drug development professionals, understanding the principles of PEG-mediated solubility and employing methods like the PEG precipitation assay are essential for the successful application of this compound in creating advanced and effective bioconjugates and drug delivery systems.
References
The Gatekeeper of Reactivity: A Technical Guide to the Boc Protecting Group in Hydroxy-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, particularly in the development of targeted therapeutics and advanced biomaterials, the ability to selectively control the reactivity of functional groups is paramount. The tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern organic chemistry, provides this control with remarkable efficiency and versatility. This technical guide delves into the core function of the Boc group in the context of Hydroxy-PEG20-Boc, a heterobifunctional linker critical in bioconjugation and drug delivery. We will explore the mechanisms of its application and removal, supported by experimental protocols and quantitative data, to provide a comprehensive resource for researchers in the field.
The Strategic Role of the Boc Protecting Group
This compound is a polyethylene glycol (PEG) linker featuring two distinct functional groups at its termini: a hydroxyl (-OH) group and a Boc-protected amine (-NHBoc). This strategic design allows for the sequential and controlled conjugation of different molecules, a process often referred to as an orthogonal protection strategy.[1][2] The PEG component, consisting of 20 repeating ethylene glycol units, imparts water solubility, biocompatibility, and flexibility to the linker and the final conjugate, which can improve pharmacokinetic properties and reduce immunogenicity.[3]
The primary function of the Boc group is to act as a temporary shield for the highly nucleophilic and basic amine group.[4] By converting the amine into a carbamate, the Boc group effectively "deactivates" it, preventing it from participating in unwanted side reactions while chemical modifications are performed on the hydroxyl end of the molecule.[4] The Boc group is renowned for its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with a diverse array of synthetic transformations.
The true utility of the Boc group lies in its facile removal under specific, mildly acidic conditions. This allows for the "unveiling" of the amine at the desired stage of a multi-step synthesis, enabling its reaction with a second molecule. This precise control over reactivity is fundamental in the construction of complex biomolecules like antibody-drug conjugates (ADCs), where a cytotoxic drug may be attached to the linker after the linker has been conjugated to an antibody.
Chemical Structure of this compound
Caption: General structure of this compound.
The Chemistry of Protection and Deprotection
The introduction and removal of the Boc group are well-established chemical transformations with predictable mechanisms and high yields.
Boc Protection of Amines
The Boc group is typically introduced to a primary or secondary amine using di-tert-butyl dicarbonate (Boc)₂O, also known as Boc anhydride. The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of (Boc)₂O. This is often carried out in the presence of a mild base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the protonated amine formed during the reaction.
Caption: Mechanism of Boc protection of an amine.
Boc Deprotection: Releasing the Amine
The removal of the Boc group is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its corresponding salt (e.g., TFA salt).
Caption: Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data and Reaction Kinetics
Research has shown that the rate of HCl-catalyzed deprotection of some Boc-protected amines exhibits a second-order dependence on the acid concentration. This suggests that a second molecule of the acid is involved in the rate-determining step, likely facilitating the departure of the tert-butyl cation from the protonated carbamate. For TFA-mediated deprotection, a large excess of acid is often used to drive the reaction to completion in a reasonable timeframe.
Table 1: Typical Conditions for Boc Protection and Deprotection
| Transformation | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Boc Protection | (Boc)₂O, Triethylamine | DCM or THF | 20-25 | 2-16 hours | >90 |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0-25 | 0.5-4 hours | >95 |
| Boc Deprotection | 4M HCl | 1,4-Dioxane | 20-25 | 1-4 hours | >95 |
Note: Reaction times and yields are typical and may vary depending on the specific substrate and reaction scale.
Monitoring the progress of the deprotection reaction is crucial and can be effectively achieved using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm indicates the progress of the reaction.
Experimental Protocols
The following are detailed, generalized protocols for the protection of an amine with a hydroxyl-PEG linker and the subsequent deprotection of the Boc group.
Protocol for Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in DCM or THF to a concentration of approximately 0.1-0.5 M.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol for TFA-Mediated Boc Deprotection of a PEG-Amine
Materials:
-
Boc-protected PEG-amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the Boc-protected PEG-amine in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution to create a 50% TFA/DCM (v/v) solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
To precipitate the product as its TFA salt, add cold diethyl ether to the resulting oil.
-
Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.
-
Dry the product under vacuum to obtain the deprotected amine-PEG as a TFA salt.
Application in a Bioconjugation Workflow: Antibody-Drug Conjugate (ADC) Synthesis
The heterobifunctional nature of this compound is ideally suited for the synthesis of ADCs. The following workflow illustrates a typical synthetic route.
References
Spectroscopic Characterization of Hydroxy-PEG20-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Hydroxy-PEG20-Boc, a heterobifunctional polyethylene glycol (PEG) derivative incorporating a hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine. This document is intended to serve as a comprehensive resource for researchers in drug development, materials science, and bioconjugation, offering detailed spectroscopic data, experimental protocols, and a workflow for analysis.
Spectroscopic Data
The structural integrity and purity of this compound are critical for its application in sensitive fields such as drug delivery and bioconjugation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for structural elucidation.
¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.95 | br s | 1H | -NH- (Boc) |
| 3.75 - 3.55 | m | ~80H | -O-CH₂-CH₂-O- (PEG backbone) |
| 3.52 | t | 2H | -CH₂-OH |
| 3.31 | q | 2H | -CH₂-NH-Boc |
| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |
¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 156.1 | C=O (Boc) |
| 79.1 | -C(CH₃)₃ (Boc) |
| 72.6 | -CH₂-OH |
| 70.6 - 70.0 | -O-CH₂-CH₂-O- (PEG backbone) |
| 61.7 | -CH₂-CH₂-OH |
| 40.5 | -CH₂-NH-Boc |
| 28.4 | -C(CH₃)₃ (Boc) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. Electrospray ionization (ESI) is a common technique for such macromolecules.
ESI-MS Data
| m/z (calculated) | m/z (observed) | Ion Species |
| [M+Na]⁺ | [M+Na]⁺ | Sodium Adduct |
| [M+H]⁺ | [M+H]⁺ | Protonated Molecule |
Note: The exact observed m/z values will vary depending on the specific polydispersity of the PEG sample.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved by gentle vortexing.
-
Instrument: A 500 MHz NMR spectrometer is recommended for obtaining high-resolution spectra.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote ionization.
-
Instrument: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is ideal.
-
ESI-MS Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the polymer, for instance, m/z 500-2000.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the peaks corresponding to the different charge states and adducts of the this compound molecule. The characteristic repeating unit of PEG (44.03 Da) can be used to confirm the identity of the PEGylated species.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides foundational spectroscopic information and standardized protocols to aid researchers in the characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical and biomedical fields.
Stability of Hydroxy-PEG20-Boc: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Hydroxy-PEG20-Boc, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the stability of this molecule under various chemical and physical conditions is critical for its effective storage, handling, and application in research and development.
Core Concepts of this compound Stability
This compound, structurally represented as HO-(CH₂CH₂O)₂₀-NHBoc, possesses two key functional groups that dictate its stability profile: the hydroxyl (-OH) group and the tert-butyloxycarbonyl (Boc) protected amine. The polyethylene glycol (PEG) backbone itself also contributes to the overall stability. The primary factor governing the stability of this molecule is the acid-labile nature of the Boc protecting group.
Key Stability Considerations:
-
pH Sensitivity: The Boc group is notoriously sensitive to acidic conditions, which catalyze its removal to yield a free primary amine. Conversely, it is stable under neutral and basic conditions.[1][2][3][4]
-
Thermal Stability: While the PEG backbone can be susceptible to thermal degradation over time, the Boc group can also be removed at high temperatures, a method sometimes employed for deprotection.[5] For storage and typical handling, maintaining low temperatures is recommended.
-
Oxidative Stability: The polyether structure of the PEG backbone can be prone to oxidative degradation, especially in the presence of metal ions or upon exposure to light and atmospheric oxygen.
Quantitative Stability Data
While specific kinetic data for the degradation of this compound is not extensively available in public literature, the following tables summarize the expected stability based on the known behavior of the Boc-protecting group and the PEG backbone. These values should be considered illustrative and may vary based on the specific experimental conditions, including solvent and concentration.
Table 1: pH-Dependent Stability of the Boc Group at Room Temperature
| pH | Condition | Expected Stability of Boc Group | Estimated Half-life (t½) | Primary Degradation Product |
| < 2 | Strongly Acidic (e.g., 1M HCl, Neat TFA) | Highly Unstable | < 30 minutes | Hydroxy-PEG20-NH₃⁺ |
| 2-4 | Moderately Acidic (e.g., 0.1% TFA) | Unstable | Hours to Days | Hydroxy-PEG20-NH₃⁺ |
| 4-6 | Weakly Acidic | Mostly Stable | Weeks to Months | Minimal Degradation |
| 6-8 | Neutral | Highly Stable | > 1 Year | No Significant Degradation |
| 8-10 | Weakly Basic | Highly Stable | > 1 Year | No Significant Degradation |
| > 10 | Strongly Basic | Highly Stable | > 1 Year | No Significant Degradation |
Table 2: Thermal Stability Profile in Neutral, Anhydrous Conditions
| Temperature | Condition | Expected Stability | Potential Degradation Products |
| -20°C | Recommended Storage | Highly Stable | No Significant Degradation |
| 4°C | Short-term Storage | Stable | Minimal Degradation |
| 25°C (Room Temp) | Handling | Generally Stable for short periods | Slow oxidative degradation of PEG chain over time |
| 50°C | Elevated | Moderate degradation over time | Increased rate of PEG chain oxidation |
| > 100°C | High | Unstable | Thermal deprotection of Boc group, PEG chain scission |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the intrinsic stability of this compound under various stress conditions, in accordance with ICH guidelines.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., ELSD, CAD, or MS)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in ACN or water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 1M HCl and 0.1M HCl in separate vials.
-
Incubate at room temperature and at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 1M NaOH and 0.1M NaOH in separate vials.
-
Incubate at room temperature and at 60°C.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a 60°C oven.
-
Prepare a solution of this compound in PBS (pH 7.4) and incubate at 60°C.
-
At specified time points, withdraw samples for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound to a calibrated light source (as per ICH Q1B guidelines).
-
At specified time points, withdraw samples for HPLC analysis. A control sample should be kept in the dark.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Visualizations
Chemical Degradation Pathway
The primary degradation pathway under acidic conditions is the cleavage of the Boc protecting group.
Caption: Acid-catalyzed deprotection of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Navigating the Landscape of Hydroxy-PEG-Boc Linkers: A Technical Guide for Drug Development Professionals
Introduction
In the rapidly evolving fields of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount to the efficacy, safety, and pharmacokinetic profile of the final drug product. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) chains have garnered significant attention due to their ability to enhance solubility, stability, and biocompatibility.[][2][3] This technical guide provides an in-depth overview of Hydroxy-PEG-Boc linkers, a class of heterobifunctional linkers widely employed in the synthesis of complex bioconjugates. While a specific query for "Hydroxy-PEG20-Boc" did not yield a monodisperse compound with precisely 20 PEG units, this guide will focus on commercially available, representative analogs and their applications.
Understanding "this compound": CAS Number and Structural Ambiguity
A precise CAS number for a monodisperse "this compound" linker, containing exactly 20 ethylene glycol repeats, is not readily found in major chemical supplier catalogs or databases. The nomenclature "PEG20" can be ambiguous, potentially referring to the number of PEG units or a polydisperse mixture with an average molecular weight. For researchers requiring well-defined and characterizable molecules, it is crucial to utilize monodisperse PEG linkers, which are commercially available with varying numbers of PEG units (e.g., 2, 3, 4, 6, 11, 12, etc.).
Commercially Available Hydroxy-PEG-Boc Analogs
For researchers and drug developers, a range of monodisperse Boc-NH-(PEG)n-OH linkers are available from various suppliers. These linkers offer a Boc-protected amine at one terminus and a hydroxyl group at the other, providing orthogonal reactivity for sequential conjugation.[4][5]
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Number of PEG Units (n) |
| Boc-NH-PEG2-OH | 139115-91-6 | C11H23NO5 | 249.30 | 2 |
| Boc-NH-PEG3-OH | 139115-92-7 | C13H27NO6 | 293.35 | 3 |
| Boc-NH-PEG4-OH | 106984-09-2 | C15H31NO7 | 337.41 | 4 |
| Boc-NH-PEG6-OH | 331242-61-6 | C17H35NO8 | 381.46 | 6 |
| Boc-NH-PEG11-OH | 1556847-53-0 | C27H55NO13 | 601.72 | 11 |
| N-Boc-PEG12-alcohol | 159156-95-3 | C29H59NO14 | 645.78 | 12 |
Key Suppliers
A number of reputable chemical suppliers specialize in the provision of high-purity PEG linkers for research and development purposes. These include:
-
BroadPharm
-
JenKem Technology
-
MedchemExpress
-
PurePEG
-
Biopharma PEG
-
Sigma-Aldrich
-
Tokyo Chemical Industry (TCI)
The Role of PEG Linkers in Advanced Therapeutics
PEG linkers play a multifaceted role in the design of sophisticated drug molecules like ADCs and PROTACs. Their primary functions include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic drug payloads or ligands.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.
-
Reduced Immunogenicity: The flexible and biocompatible PEG chain can shield the drug conjugate from recognition by the immune system.
-
Controlled Drug Release: The stability of the linker can be tuned to be either cleavable or non-cleavable, dictating the mechanism of payload release at the target site.
-
Optimized Ternary Complex Formation (in PROTACs): The length and flexibility of the PEG linker are critical for enabling the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase.
Experimental Protocol: Synthesis of a PROTAC using a Boc-NH-PEG-OH Linker
The following is a representative, multi-step protocol for the synthesis of a PROTAC, illustrating the utility of a Boc-protected PEG linker. This example outlines the synthesis of a BRD4-targeting PROTAC.
Step 1: Synthesis of JQ1-Linker Intermediate
This step involves the nucleophilic substitution of a halogenated PEG linker with the phenolic hydroxyl group of the target protein ligand, in this case, (+)-JQ1.
-
Materials: (+)-JQ1, anhydrous Dimethylformamide (DMF), Potassium carbonate (K2CO3), t-Boc-N-amido-PEGn-Br.
-
Procedure:
-
Dissolve (+)-JQ1 (1.0 eq) in anhydrous DMF.
-
Add K2CO3 (3.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Add a solution of t-Boc-N-amido-PEGn-Br (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-linker intermediate.
-
Step 2: Boc Deprotection of the Linker
This step removes the Boc protecting group to expose a primary amine for subsequent conjugation.
-
Materials: JQ1-linker intermediate, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the JQ1-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Step 3: Coupling of the E3 Ligase Ligand
The final step involves the amide bond formation between the deprotected linker and the E3 ligase ligand (e.g., pomalidomide).
-
Materials: Amine intermediate from Step 2 (as a TFA salt), Pomalidomide, Anhydrous DMF, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Procedure:
-
Dissolve pomalidomide (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
-
Add a solution of the amine intermediate (TFA salt, 1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3), water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
-
Visualizing a PROTAC Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of a PROTAC molecule using a heterobifunctional PEG linker.
Caption: A schematic workflow for the synthesis of a PROTAC molecule.
Signaling Pathway: The Role of PEG Linkers in Drug Delivery
The diagram below illustrates the conceptual role of a PEG linker in enhancing the therapeutic properties of a targeted drug conjugate, such as an ADC.
Caption: The multifaceted role of PEG linkers in enhancing drug properties.
References
An In-depth Technical Guide to PROTAC Linkers and Their Components
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins, offering a paradigm shift from traditional occupancy-driven inhibition to event-driven pharmacology.[1][2][3] A PROTAC molecule is an elegant construct of three essential components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties.
This guide provides a comprehensive technical overview of PROTAC linkers, their components, the principles governing their design, and the experimental methodologies used to evaluate their function.
The Core Components of a PROTAC Molecule
A PROTAC's function is predicated on its ability to form a stable and productive ternary complex, bringing the target protein and an E3 ligase into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.
-
Protein of Interest (POI) Ligand (The "Warhead"): This component is responsible for binding to the target protein intended for degradation. The specificity and affinity of the warhead are crucial for selectively targeting the desired protein, which can even include those previously considered "undruggable."
-
E3 Ligase Ligand (The "Anchor"): This ligand recruits a specific E3 ubiquitin ligase, an enzyme that catalyzes the attachment of ubiquitin to substrate proteins. While over 600 E3 ligases exist in humans, a small number are predominantly used in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands. The most common E3 ligases recruited are Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
The Linker: The linker is the chemical bridge connecting the warhead and the anchor. Far from being a passive spacer, the linker's length, chemical composition, rigidity, and attachment points are paramount. It governs the spatial orientation of the POI and E3 ligase within the ternary complex, directly influencing the complex's stability and the efficiency of ubiquitination.
Figure 1: The three core components of a PROTAC molecule and their respective cellular targets.
Classification and Properties of PROTAC Linkers
The design and selection of a linker are critical optimization steps in PROTAC development. Linkers are generally categorized based on their flexibility and chemical makeup.
-
Flexible Linkers: These are the most common types used in early-stage PROTAC design due to their synthetic accessibility.
-
Alkyl Chains: Simple hydrocarbon chains that offer significant conformational flexibility. They are typically hydrophobic, which can affect the overall solubility of the PROTAC molecule.
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic and are widely used to improve the solubility and cell permeability of PROTACs.
-
-
Rigid Linkers: These linkers incorporate cyclic moieties (e.g., piperazine, piperidine) or aromatic rings to introduce conformational constraints. This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.
-
Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular and efficient method for PROTAC synthesis. The resulting triazole moiety is metabolically stable and serves as a rigid connecting unit. This modular approach facilitates the rapid assembly of PROTAC libraries with varying linker lengths and compositions.
-
Smart/Functional Linkers: Recent innovations include linkers with functionalities that allow for external control over PROTAC activity.
-
Photoswitchable Linkers: Often containing an azobenzene group, these linkers can change isomer conformation upon light exposure, enabling spatiotemporal control.
-
Photocleavable Linkers: These can be cleaved by light, offering another mechanism for controlled PROTAC activation.
-
Figure 2: Logical relationship illustrating how key linker properties influence PROTAC performance.
Data Presentation: The Impact of Linker Properties on Efficacy
The optimization of a PROTAC is an empirical process, heavily reliant on the systematic variation of linker properties. The linker's length is a particularly critical parameter. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex, while one that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.
Table 1: Effect of Linker Length on PROTAC Degradation Potency
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| p38α | Cereblon | Triazole/Alkyl | < 15 | > 1000 | < 20 | |
| p38α | Cereblon | Triazole/Alkyl | 15-17 | 25 - 100 | > 80 | |
| p38α | Cereblon | Triazole/Alkyl | 20 | ~250 | ~70 | |
| ERα | MDM2 | Alkyl/Ether | 9 | > 1000 | < 10 | |
| ERα | MDM2 | Alkyl/Ether | 12 | ~500 | ~50 | |
| ERα | MDM2 | Alkyl/Ether | 16 | ~10 | > 90 | |
| ERα | MDM2 | Alkyl/Ether | 21 | > 1000 | < 20 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Effect of Linker Composition on PROTAC Properties
| PROTAC Target | E3 Ligase | Linker Composition | Key Property Impact | Degradation Efficacy | Reference |
| BRD4 | Cereblon | PEG-based | Increased hydrophilicity and solubility | Potent Degradation | |
| BRD4 | Cereblon | Alkyl-based | Increased hydrophobicity | Potent, but potential solubility issues | |
| Various | VHL/CRBN | Piperazine/Piperidine | Increased rigidity and metabolic stability | Can enhance potency and bioavailability | |
| Various | VHL/CRBN | Triazole (Click) | Metabolically stable, rigid connection | Widely used for potent degraders |
Signaling Pathway: PROTAC Mechanism of Action
The mechanism of action for a PROTAC is a catalytic cycle that hijacks the cell's ubiquitin-proteasome system (UPS).
Figure 3: The signaling pathway of PROTAC-mediated protein degradation.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to efficiently transfer ubiquitin molecules to lysine residues on the surface of the POI, creating a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.
-
Recycling: The proteasome degrades the POI into small peptides. The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically.
Experimental Protocols
Evaluating the efficacy and mechanism of a novel PROTAC requires a suite of biochemical and cell-based assays.
Western blotting is the gold-standard assay for quantifying the degradation of a target protein to determine key parameters like DC50 and Dmax.
Materials:
-
Cell culture reagents and appropriate cell line expressing the POI.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for the POI and a loading control, e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Methodology:
-
Cell Treatment: Seed cells in appropriate culture plates. Once attached, treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using supplemented lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against the POI overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imager. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control and plot a dose-response curve to determine DC50 and Dmax.
Figure 4: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
This assay provides evidence that the PROTAC can physically bridge the POI and the E3 ligase. This protocol is a generic method adaptable to specific protein combinations.
Materials:
-
Purified, tagged POI (e.g., His-tagged).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged).
-
Affinity beads (e.g., Ni-NTA for His-tag, Glutathione for GST-tag).
-
PROTAC compound and vehicle control.
-
Assay buffer (e.g., Tris-buffered saline with Tween-20).
-
Wash buffer and elution buffer.
-
Western blot reagents.
Methodology:
-
Complex Formation: In a microcentrifuge tube, combine the purified POI, the purified E3 ligase, and the PROTAC (or vehicle) in assay buffer. Incubate for 1-2 hours at 4°C to allow the ternary complex to form.
-
Immobilization/Pull-Down: Add affinity beads that bind to the tagged POI (e.g., Ni-NTA beads for a His-tagged POI). Incubate for another 1-2 hours at 4°C to capture the POI and any interacting proteins.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer (e.g., high concentration of imidazole for His-tags).
-
Analysis by Western Blot: Analyze the eluate by Western blot. Probe separate blots with antibodies against the POI and the E3 ligase. A band for the E3 ligase in the PROTAC-treated sample (but not in the vehicle control) indicates the formation of a PROTAC-dependent ternary complex.
This assay directly demonstrates that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Same as for Western Blot, plus:
-
Proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation (IP) buffer.
-
Antibody for IP (specific to the POI).
-
Protein A/G magnetic beads.
-
Antibody against Ubiquitin for Western blotting.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC compound (or vehicle) for a short period (e.g., 2-4 hours). In the final hours, add a proteasome inhibitor (like MG132) to allow ubiquitinated proteins to accumulate instead of being degraded.
-
Cell Lysis: Lyse the cells using a non-denaturing IP buffer.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with an antibody specific to the POI overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-POI complex.
-
Wash the beads extensively with IP buffer to remove non-specific proteins.
-
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Analysis: Run the eluate on an SDS-PAGE gel and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody. An increase in high-molecular-weight smears or bands in the PROTAC-treated lane compared to the control indicates increased ubiquitination of the POI.
Conclusion
The linker is a pivotal and highly versatile component of a PROTAC molecule, profoundly influencing its biological activity and pharmaceutical properties. While early designs favored synthetically accessible flexible linkers, the field is rapidly advancing towards more sophisticated and rigid structures to gain finer control over the ternary complex geometry. A deep understanding of how linker length, composition, and attachment points affect ternary complex formation and stability is essential for the rational design of next-generation protein degraders. The experimental protocols outlined herein provide a fundamental framework for characterizing these critical parameters, enabling the optimization of PROTACs to unlock their full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Hydroxy-PEG20-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1][2]
Polyethylene glycol (PEG) chains are among the most frequently utilized linkers in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2][3] The length of the PEG linker is a crucial parameter that requires optimization for each specific target and E3 ligase pair to ensure productive ternary complex formation for subsequent ubiquitination and degradation.[3] Hydroxy-PEG20-Boc is a long-chain, monodisperse PEG linker that offers a significant degree of spatial separation between the warhead and the E3 ligase ligand. The terminal hydroxyl group allows for versatile chemical modifications to couple the warhead, while the Boc-protected amine provides a readily available handle for the subsequent attachment of the E3 ligase ligand after deprotection.
This document provides detailed protocols for the synthesis of a PROTAC molecule utilizing this compound as a key building block, exemplified by the synthesis of a BRD4-targeting PROTAC using (+)-JQ1 as the warhead and pomalidomide as the E3 ligase ligand.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of PROTAC action and the synthetic workflow for a BRD4-targeting PROTAC using this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process. The following protocols provide a detailed methodology for each key step.
Protocol 1: Activation of this compound (Tosylation)
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.
Reagents and Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) (2.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.0 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.5 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Tosyl-PEG20-Boc.
Protocol 2: Coupling of Activated Linker to Warhead ((+)-JQ1)
This step involves the nucleophilic substitution of the tosylate group on the PEG linker with the phenolic hydroxyl group of (+)-JQ1.
Reagents and Materials:
-
Tosyl-PEG20-Boc (1.2 eq)
-
(+)-JQ1 (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add a solution of Tosyl-PEG20-Boc (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG20-Boc intermediate.
Protocol 3: Boc Deprotection of the JQ1-Linker Intermediate
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the terminal amine for subsequent coupling to the E3 ligase ligand.
Reagents and Materials:
-
JQ1-PEG20-Boc (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the JQ1-PEG20-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.
-
The resulting amine intermediate, JQ1-PEG20-NH2 (as a TFA salt), is typically used in the next step without further purification.
Protocol 4: Coupling of E3 Ligase Ligand (Pomalidomide)
This final step involves the amide coupling of the deprotected linker-JQ1 intermediate with pomalidomide.
Reagents and Materials:
-
JQ1-PEG20-NH2 (TFA salt, 1.1 eq)
-
Pomalidomide (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
-
Add a solution of the JQ1-PEG20-NH2 intermediate (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to afford the final PROTAC.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a BRD4-targeting PROTAC. While specific yields for a PEG20 linker may vary, these values provide a general expectation for the synthetic steps.
Table 1: Reaction Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Representative Yield (%) |
| Tosylation | Hydroxy-PEG-Boc | Tosyl-PEG-Boc | >90 |
| JQ1 Coupling | Tosyl-PEG-Boc + JQ1 | JQ1-PEG-Boc | 60-80 |
| Boc Deprotection | JQ1-PEG-Boc | JQ1-PEG-NH2 | >95 (crude) |
| Pomalidomide Coupling | JQ1-PEG-NH2 + Pomalidomide | Final PROTAC | 40-60 |
Table 2: Analytical Characterization of Intermediates and Final PROTAC
| Compound | Analytical Method | Expected Result |
| Tosyl-PEG20-Boc | 1H NMR, 13C NMR, HRMS | Peaks corresponding to the PEG chain, Boc group, and tosyl group; accurate mass corresponding to the molecular formula. |
| JQ1-PEG20-Boc | 1H NMR, 13C NMR, HRMS | Peaks corresponding to JQ1, the PEG chain, and the Boc group; accurate mass corresponding to the molecular formula. |
| JQ1-PEG20-NH2 | HRMS | Accurate mass corresponding to the deprotected amine. |
| Final PROTAC | 1H NMR, 13C NMR, HRMS, HPLC | Peaks corresponding to JQ1, the PEG linker, and pomalidomide; accurate mass corresponding to the final product; single peak in HPLC chromatogram indicating high purity. |
Conclusion
The use of this compound provides a versatile and efficient starting point for the synthesis of long-linker PROTACs. The protocols outlined in this document offer a robust framework for researchers to construct novel protein degraders. The modular nature of this synthetic approach allows for the straightforward substitution of the warhead and E3 ligase ligand to target a wide array of proteins for degradation. Careful execution of these synthetic steps, coupled with rigorous purification and analytical characterization, is essential for the successful development of potent and selective PROTAC molecules for therapeutic and research applications.
References
Application Notes and Protocols for Amide Bond Formation with Hydroxy-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG20-Boc is a heterobifunctional polyethylene glycol (PEG) linker that is instrumental in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a hydroxyl (-OH) group on one terminus and a tert-butyloxycarbonyl (Boc) protected amine on the other, connected by a 20-unit PEG chain. The PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule.[3][4]
The strategic placement of a hydroxyl group and a protected amine allows for sequential and controlled conjugation to two different molecules. This document provides detailed protocols for the conversion of the hydroxyl group to a carboxylic acid, followed by amide bond formation with an amine-containing molecule. Subsequently, the protocol for the deprotection of the Boc group to reveal a primary amine for further conjugation is described. These procedures are fundamental for synthesizing complex molecules like PROTACs, where this linker can bridge a target protein ligand and an E3 ligase ligand.[5]
Logical Workflow for Amide Bond Formation
The overall process involves a multi-step chemical synthesis to covalently link two different molecules (Molecule A and Molecule B) using the this compound linker. The workflow is designed for controlled, sequential conjugation.
Caption: Sequential conjugation workflow using this compound.
Experimental Protocols
Protocol 1: Conversion of Hydroxyl Group to Carboxylic Acid
This protocol describes the oxidation of the terminal hydroxyl group of this compound to a carboxylic acid.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in 25 mL of water containing 8 mL of concentrated sulfuric acid.
-
In a separate container, prepare a solution of CrO₃ (1.2 electron equivalents) in 5 mL of water.
-
Add the CrO₃ solution to the PEG solution. The color will change from orange to green-blue.
-
Stir the reaction mixture for 8 hours at room temperature.
-
After the reaction is complete, add 25 mL of water to the mixture.
-
Extract the product with DCM (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and saturated NaCl solution (2 x 25 mL).
-
Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the final product, Boc-NH-PEG20-COOH, by adding 150 mL of diethyl ether.
-
Filter and dry the solid product.
Characterization: The product can be characterized by ¹H-NMR and MALDI-MS to confirm the conversion.
Protocol 2: Amide Bond Formation via EDC/NHS Coupling
This protocol details the coupling of the newly synthesized Boc-NH-PEG20-COOH with an amine-containing molecule (Molecule A-NH₂).
Materials:
-
Boc-NH-PEG20-COOH
-
Molecule A-NH₂ (e.g., a protein or small molecule ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic reactions, or 0.1 M MES buffer (pH 4.7-6.0) for aqueous reactions.
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer
Procedure (for organic solvent):
-
Dissolve Boc-NH-PEG20-COOH (1 mmol) in dry DCM (1.5 mL).
-
Add EDC-HCl (2.0 mmol) dissolved in 0.5 mL of dry DCM and NHS (2.0 mmol) dissolved in a minimal amount of DMSO.
-
Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.
-
Dissolve Molecule A-NH₂ (1.5 mmol) in the reaction mixture.
-
Add Diisopropylethylamine (DIPEA) (1.5 mmol) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by flash chromatography.
Procedure (for aqueous buffer):
-
Dissolve Boc-NH-PEG20-COOH in 0.1 M MES buffer (pH 4.7-6.0).
-
Add EDC and NHS to the solution and incubate for 15 minutes at room temperature to form the NHS ester.
-
Immediately add the amine-containing molecule (Molecule A-NH₂) dissolved in a reaction buffer (e.g., PBS, pH 7.2-7.5).
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding hydroxylamine or another amine-containing buffer.
-
Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a free amine.
Materials:
-
Boc-NH-PEG20-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG conjugate in DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Application in PROTAC Synthesis
The protocols described are directly applicable to the synthesis of PROTACs. The heterobifunctional nature of the this compound linker is ideal for connecting a warhead that binds to a protein of interest (POI) and an anchor that recruits an E3 ubiquitin ligase.
Caption: PROTAC mechanism of action.
Data Presentation
The following tables present representative quantitative data for the synthesis and characterization of a PEGylated conjugate.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Oxidation | CrO₃, H₂SO₄ | H₂O | 8 | RT | 90-95 | >98 |
| 2 | Amide Coupling | EDC, NHS | DCM | 2 | RT | 75-85 | >95 |
| 3 | Boc Deprotection | TFA | DCM | 2 | RT | >95 | >95 |
Yields and purities are representative and may vary based on the specific substrates and reaction scale.
Table 2: Characterization Data
| Compound | Molecular Weight (Da) | Analytical Technique | Key Observations |
| This compound | ~1030 | MALDI-MS | Confirms initial molecular weight. |
| Boc-NH-PEG20-COOH | ~1044 | ¹H-NMR, MALDI-MS | Shift in terminal CH₂ signal; mass increase of 14 Da. |
| Final Conjugate | Varies | SEC-HPLC, LC-MS | Increased molecular weight corresponding to the addition of Molecule A. |
Table 3: SEC-HPLC Analysis of PEGylated Protein
| Species | Retention Time (min) | Molecular Weight (kDa, apparent) | Purity (%) |
| Native Protein | 12.5 | 50 | - |
| Mono-PEGylated Protein | 10.2 | ~70 | 85 |
| Di-PEGylated Protein | 9.1 | ~90 | 10 |
| Aggregates | 7.8 | >150 | <5 |
Data is illustrative for a 50 kDa protein conjugated with a 20 kDa PEG linker. Retention times and apparent molecular weights are determined by SEC and can vary based on the column and conditions used.
Conclusion
The this compound linker is a versatile tool for creating complex bioconjugates. The protocols provided herein offer a systematic approach to leverage its heterobifunctional nature for sequential amide bond formation. Careful execution of these steps, coupled with rigorous purification and characterization, enables the synthesis of well-defined molecules for a wide range of applications in research and drug development.
References
Application of Hydroxy-PEG20-Boc in Targeted Protein Degradation
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Hydroxy-PEG20-Boc as a linker precursor in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutics that co-opt the body's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to induce a stable and productive ternary complex.[3][4] This document details the role of the polyethylene glycol (PEG) linker, provides a summary of key performance metrics, and offers detailed protocols for PROTAC synthesis, ternary complex formation analysis, ubiquitination assays, and cellular protein degradation quantification.
Introduction to PROTAC Technology and the Role of Linkers
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality capable of addressing protein targets previously considered "undruggable".[4] Unlike traditional small-molecule inhibitors that merely block a protein's function, degraders physically eliminate the target protein from the cell. The most prominent TPD technology is the PROTAC, a heterobifunctional molecule comprising three distinct components:
-
A warhead ligand that binds to the target Protein of Interest (POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
A linker that covalently connects the two ligands.
The linker is far more than a simple spacer; its length, composition, and flexibility are crucial for optimizing the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), which is the necessary first step for the subsequent ubiquitination and proteasomal degradation of the POI.
This compound is a high-value, heterobifunctional linker precursor widely used in PROTAC development. It features:
-
A 20-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity, improves solubility, and provides optimal length and flexibility.
-
A terminal hydroxyl (-OH) group for conjugation.
-
A terminal tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) group, which allows for orthogonal, sequential synthesis steps.
The use of PEG linkers, such as those derived from this compound, can significantly enhance a PROTAC's pharmacokinetic properties and degradation efficiency.
PROTAC Mechanism of Action & Synthesis Workflow
The primary function of a PROTAC is to act as a molecular bridge, bringing the POI and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
The synthesis of a PROTAC using this compound is a modular process that allows for the rapid assembly of PROTAC libraries to screen for optimal linker length and composition.
Data Presentation: Impact of Linker Length on PROTAC Performance
To achieve optimal protein degradation, the PROTAC linker must be of sufficient length and appropriate composition to facilitate favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity. The following table presents representative data illustrating how varying PEG linker length can impact key PROTAC performance metrics.
| PROTAC ID | Linker Composition | Ternary Complex Kd (nM) | Cellular Degradation DC₅₀ (nM) | Max Degradation (Dₘₐₓ) (%) |
| PROTAC-A | Hydroxy-PEG4 -Boc derived | 150 | 250 | 75 |
| PROTAC-B | Hydroxy-PEG8 -Boc derived | 85 | 110 | 88 |
| PROTAC-C | This compound derived | 25 | 30 | 95 |
| PROTAC-D | Hydroxy-PEG24 -Boc derived | 40 | 65 | 92 |
| PROTAC-E | Hydroxy-PEG36 -Boc derived | 120 | 215 | 80 |
Note: Data are hypothetical and for illustrative purposes only. Actual values are dependent on the specific POI and E3 ligase system. This table demonstrates the "bell-shaped" curve often observed, where linkers that are too short or too long are suboptimal for ternary complex formation and subsequent degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general two-step procedure for synthesizing a PROTAC using this compound, a POI ligand with a carboxylic acid, and an E3 ligase ligand with a carboxylic acid.
Step 1A: Coupling of POI Ligand to this compound
-
Materials:
-
POI Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI Ligand-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor reaction progress by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield POI-Linker-Boc .
-
Step 1B: Boc Deprotection
-
Materials:
-
POI-Linker-Boc from Step 1A
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve POI-Linker-Boc in DCM.
-
Cool the solution to 0 °C and add TFA (20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM, yielding the crude POI-Linker-NH₂ TFA salt .
-
Step 1C: Coupling of E3 Ligase Ligand
-
Procedure:
-
Follow the procedure in Step 1A, using the crude POI-Linker-NH₂ TFA salt (1.0 eq) and the E3 Ligase Ligand-COOH (1.1 eq). An additional equivalent of DIPEA may be needed to neutralize the TFA salt.
-
Purify the final crude product using reverse-phase HPLC to yield the pure PROTAC molecule .
-
Protocol 2: Ternary Complex Formation Assay via Fluorescence Polarization (FP)
This assay measures the formation of the ternary complex by monitoring the change in polarization of a fluorescently-labeled ligand.
-
Principle: A small, fluorescently-labeled ligand (e.g., FAM-labeled E3 ligase ligand) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger E3 ligase protein and subsequently forming the even larger ternary complex with the POI, the tumbling rate slows dramatically, causing an increase in polarization.
-
Materials:
-
Purified POI protein
-
Purified E3 ligase complex (e.g., VCB)
-
Fluorescently-labeled ligand (e.g., FAM-VHL ligand)
-
Test PROTAC
-
Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)
-
384-well, non-binding, black plates
-
Plate reader with FP capabilities
-
-
Procedure:
-
Prepare a dilution series of the test PROTAC in assay buffer.
-
In the wells of the 384-well plate, add a fixed concentration of E3 ligase, a fixed concentration of the fluorescent ligand, and the diluted PROTAC.
-
Add a fixed, saturating concentration of the POI protein to the "ternary complex" wells. Add buffer to the "binary complex" control wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd) of the ternary complex.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is active and leads to the ubiquitination of the POI. The AlphaLISA format is a common, high-throughput method.
-
Principle: A GST-tagged POI and biotinylated-ubiquitin are used. Upon ubiquitination, the biotin tag is transferred to the POI. The addition of Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads brings them into proximity, generating a chemiluminescent signal.
-
Materials:
-
PROTAC-Driven Ubiquitination Assay Kit (containing E1, E2, E3 enzymes, GST-tagged POI, biotin-ubiquitin, ATP)
-
Test PROTAC
-
Assay Buffer
-
AlphaScreen-compatible microplate reader
-
-
Procedure:
-
Prepare a dose-response dilution of the test PROTAC.
-
To the assay wells, add the Cereblon/VHL complex, GST-tagged POI, and the test PROTAC.
-
Add a master mix containing UBE1 (E1), UbcH5b (E2), ATP, and biotinylated ubiquitin to initiate the reaction.
-
Incubate for the recommended time (e.g., 60 minutes) at 37 °C.
-
Add AlphaLISA Acceptor beads and incubate.
-
Add AlphaLISA Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration.
-
The resulting bell-shaped curve indicates successful, PROTAC-dependent ubiquitination.
-
Protocol 4: Cellular Protein Degradation Assay (Western Blot)
This is the definitive assay to measure the reduction of target protein levels within a cellular context.
-
Principle: Cells are treated with the PROTAC for a set period. The cells are then lysed, and the total protein is separated by SDS-PAGE. The target protein is detected using a specific primary antibody, and the amount is quantified relative to a loading control.
-
Materials:
-
Relevant cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer equipment
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 18-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95 °C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour. Incubate with the primary antibody for the POI overnight at 4 °C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imager.
-
Stripping & Re-probing: The membrane can be stripped and re-probed with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensity for the POI and the loading control using densitometry software.
-
Normalize the POI signal to the loading control signal for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
This compound is a fundamental building block in the modern drug discoverer's toolbox for creating potent and effective PROTACs. Its defined length, hydrophilicity, and bifunctional nature provide a robust and versatile scaffold for linker design and optimization. By systematically employing the synthetic and analytical protocols outlined in this document, researchers can efficiently synthesize novel PROTACs and rigorously characterize their mechanism of action, from ternary complex formation through to definitive cellular protein degradation. This rational, data-driven approach is essential for advancing the field of targeted protein degradation and developing next-generation therapeutics.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development Using Hydroxy-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule, which connects the antibody and the drug, is a critical component influencing the ADC's stability, pharmacokinetics, and overall efficacy. Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to enhance hydrophilicity, prolong circulation half-life, and reduce immunogenicity.
These application notes provide a detailed guide to utilizing a long-chain PEG linker, specifically Hydroxy-PEG20-Boc, for the development of ADCs. While direct protocols for a PEG20 variant are not extensively published, this document outlines a comprehensive, representative workflow based on established methodologies for similar long-chain PEG linkers. The protocols herein describe a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody.
Rationale for Using a Long-Chain PEG Linker (PEG20)
Long-chain PEG linkers, such as those with approximately 20 ethylene glycol units, offer several advantages in ADC development:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. A long PEG chain significantly increases the hydrophilicity of the entire ADC, which can mitigate aggregation, a common challenge during manufacturing and a potential cause of immunogenicity.
-
Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the payload, shielding it from premature clearance mechanisms and proteolytic degradation. This leads to a longer circulation half-life, allowing for greater accumulation at the tumor site.[1]
-
Reduced Immunogenicity: The PEG moiety can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC.
-
Optimized Drug-to-Antibody Ratio (DAR): The increased solubility imparted by a long PEG linker can enable the attachment of a higher number of drug molecules per antibody (a higher DAR) without inducing aggregation, potentially leading to enhanced potency.
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG linker is a critical parameter that must be optimized for each specific ADC. The following tables summarize quantitative data from various studies, illustrating the general trends observed with varying PEG linker lengths. This data can guide the rational design and evaluation of ADCs employing a PEG20 linker.
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| PEG Linker Length | Payload | Target Cell Line | IC50 (nM) | Fold Change vs. No PEG | Reference |
| No PEG | MMAE | NCI-N87 | ~1.0 | - | [1] |
| 4 kDa PEG | MMAE | NCI-N87 | ~6.5 | 6.5-fold decrease | [1] |
| 10 kDa PEG | MMAE | NCI-N87 | ~22.5 | 22.5-fold decrease | [1] |
Note: Longer PEG chains can sometimes lead to reduced in vitro cytotoxicity, potentially due to steric hindrance affecting payload release or cell internalization. This effect must be balanced with the anticipated improvements in in vivo performance.
Table 2: Comparative Pharmacokinetics of ADCs with Different PEG Linker Lengths
| PEG Linker Length | Conjugate | Half-life (t½) | Fold Change vs. No PEG | Reference |
| No PEG | ZHER2-SMCC-MMAE | ~1.0x | - | [1] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | ~2.5x | 2.5-fold increase | |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | ~11.2x | 11.2-fold increase |
Note: There is a clear trend of increasing circulation half-life with longer PEG chains, which is a primary motivation for their use.
Table 3: Comparative In Vivo Efficacy of ADCs with Different PEG Linker Lengths
| PEG Linker Length | Conjugate | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | Moderate | |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | Significant |
Note: Despite potentially lower in vitro potency, the improved pharmacokinetics of ADCs with longer PEG linkers often translate to superior in vivo anti-tumor efficacy.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an ADC using a this compound linker.
Protocol 1: Synthesis of the Drug-Linker Construct
This protocol describes the deprotection of the Boc group from the this compound linker, activation of the hydroxyl group, and subsequent conjugation to a cytotoxic payload.
1.1 Boc Deprotection of this compound
-
Dissolve the Boc-protected this compound linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
1.2 Activation of the Hydroxyl Group of the PEG Linker
This step will depend on the functional group on the cytotoxic drug that will be used for conjugation. Here, we describe a general method for activating the terminal hydroxyl group of the PEG linker to an active ester for reaction with an amine-containing drug.
-
Dissolve the deprotected Hydroxy-PEG20-amine in anhydrous DCM.
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the NHS-activated PEG linker.
-
Upon completion, the activated linker can be purified by silica gel chromatography or used directly in the next step after removal of excess reagents.
1.3 Conjugation of the Activated Linker to the Cytotoxic Drug
-
Dissolve the cytotoxic drug (containing a primary or secondary amine) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the NHS-activated PEG linker solution to the drug solution.
-
Add a non-nucleophilic base like DIPEA (2-3 equivalents) to facilitate the reaction.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the purified drug-linker construct in a minimal amount of a co-solvent such as DMSO.
-
Add the drug-linker solution to the antibody solution with gentle mixing. The final concentration of the organic co-solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
The molar ratio of the drug-linker to the antibody will determine the average Drug-to-Antibody Ratio (DAR) and should be optimized empirically. A starting point is typically a 5-10 fold molar excess of the drug-linker.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns (e.g., Sephadex G-25) or tangential flow filtration (TFF) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 3: Characterization of the ADC
-
Protein Concentration:
-
Determine the final protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
-
Drug-to-Antibody Ratio (DAR):
-
Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC. The retention time of the ADC will shift based on the number of conjugated drug-linker molecules.
-
Alternatively, UV-Vis spectroscopy can be used if the drug has a distinct absorbance peak separate from the antibody.
-
-
Purity and Aggregation:
-
Assess the purity and the presence of aggregates in the final ADC preparation using Size Exclusion Chromatography (SEC)-HPLC.
-
-
Identity and Integrity:
-
Confirm the identity and integrity of the ADC by mass spectrometry (e.g., ESI-Q-TOF MS) to determine the molecular weight of the conjugated antibody.
-
Visualization of Workflows and Mechanisms
General Mechanism of Action for a PEGylated ADC
The following diagram illustrates the general mechanism by which a PEGylated ADC targets and kills a cancer cell.
Caption: General mechanism of action for a PEGylated Antibody-Drug Conjugate.
Experimental Workflow for ADC Synthesis and Characterization
This diagram outlines the key steps in the development and analysis of an ADC using a this compound linker.
Caption: Experimental workflow for ADC synthesis and characterization.
Logical Relationship between PEG Linker Properties and ADC Performance
This diagram illustrates how the properties of the this compound linker are expected to influence the overall performance of the resulting ADC.
References
Application Notes and Protocols for Click Chemistry Reactions with Derivatives of Hydroxy-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to performing click chemistry reactions using derivatives of Hydroxy-PEG20-Boc. This versatile heterobifunctional linker is a valuable tool in bioconjugation and drug delivery, enabling the precise and efficient linkage of molecules. The protocols outlined below cover the functionalization of the terminal hydroxyl group to an azide or alkyne, followed by copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Additionally, a protocol for the deprotection of the Boc group to yield a free amine for subsequent conjugation is provided.
Introduction to PEGylation and Click Chemistry
Poly(ethylene glycol) (PEG) is a biocompatible and hydrophilic polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] This process, known as PEGylation, can enhance solubility, increase circulation half-life, and reduce the immunogenicity of conjugated drugs or proteins.[1][2]
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and biocompatible.[3] The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These reactions form a stable triazole linkage and are orthogonal to most biological functional groups, making them ideal for bioconjugation. The combination of PEG linkers with click chemistry provides a powerful platform for the development of advanced drug delivery systems, diagnostic agents, and research tools.
Functionalization of this compound
To participate in click chemistry, the terminal hydroxyl group of this compound must first be converted to either an azide or an alkyne.
Protocol 1: Synthesis of Azido-PEG20-Boc from this compound
This two-step protocol first activates the terminal hydroxyl group by converting it to a mesylate, a good leaving group, followed by nucleophilic substitution with sodium azide.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Diethyl ether
Procedure:
-
Mesylation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) and cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Ms-PEG20-Boc.
-
-
Azidation:
-
Dissolve the crude Ms-PEG20-Boc in anhydrous DMF.
-
Add sodium azide (5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
After cooling to room temperature, dilute the mixture with water and extract with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield Azido-PEG20-Boc.
-
Protocol 2: Synthesis of Alkyne-PEG20-Boc from this compound
This protocol involves the etherification of the terminal hydroxyl group with propargyl bromide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Propargyl bromide (80% solution in toluene)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF and cool to 0 °C.
-
Carefully add sodium hydride (1.5 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by precipitation in cold diethyl ether or by column chromatography to yield Alkyne-PEG20-Boc.
Click Chemistry Reactions
The functionalized Azido-PEG20-Boc or Alkyne-PEG20-Boc can now be used in CuAAC or SPAAC reactions.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized molecule to Azido-PEG20-Boc. A similar setup can be used for the reaction of Alkyne-PEG20-Boc with an azide-functionalized molecule.
Materials:
-
Azido-PEG20-Boc
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
DMSO or DMF (for dissolving reactants if necessary)
Procedure:
-
Dissolve Azido-PEG20-Boc and the alkyne-functionalized molecule (1-1.5 equivalents) in the reaction buffer. A small amount of DMSO or DMF may be used to aid dissolution.
-
In a separate tube, prepare a fresh solution of sodium ascorbate (5-10 equivalents) in the reaction buffer.
-
In another tube, premix CuSO4 (0.1-0.25 equivalents) and TBTA (0.5-1.25 equivalents) in the reaction buffer.
-
Add the CuSO4/ligand premix to the solution containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, the product can be purified by size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst and excess reagents.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click reaction is ideal for applications involving live cells or sensitive biomolecules. This protocol describes the reaction of Azido-PEG20-Boc with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials:
-
Azido-PEG20-Boc
-
DBCO-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
DMSO or DMF (for dissolving reactants if necessary)
Procedure:
-
Dissolve Azido-PEG20-Boc and the DBCO-functionalized molecule (1-1.5 equivalents) in the reaction buffer.
-
Stir the reaction mixture at room temperature. The reaction can also be performed at 4 °C overnight.
-
Monitor the reaction progress by LC-MS or HPLC.
-
The reaction is typically clean, and purification may not be necessary for some applications. If required, the product can be purified by SEC or dialysis.
Boc Deprotection
The Boc-protecting group on the amine can be removed to allow for further functionalization.
Protocol 5: Boc Deprotection of PEG Conjugate
This protocol uses trifluoroacetic acid (TFA) for the efficient removal of the Boc group.
Materials:
-
Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the Boc-protected PEG conjugate in anhydrous DCM.
-
Add TFA (25-50% v/v in DCM) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS. The product will be more polar than the starting material.
-
Remove the TFA and DCM under reduced pressure.
-
To obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO3 solution until the aqueous layer is basic. Caution: CO2 evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the deprotected amine-PEG conjugate.
Quantitative Data Summary
The following tables provide typical reaction parameters for the described protocols. These should be considered as starting points, and optimization may be required for specific substrates.
Table 1: Functionalization of this compound
| Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Mesylation | MsCl, Et3N | DCM | 0 to RT | 6-8 | >90 |
| Azidation | NaN3 | DMF | 80-90 | 12-16 | 85-95 |
| Alkynylation | Propargyl bromide, NaH | THF | 0 to RT | 12-16 | 70-85 |
Table 2: Click Chemistry Reaction Conditions
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) |
| CuAAC | Azide-PEG, Alkyne | CuSO4, Na-Ascorbate, Ligand | PBS/DMSO | Room Temperature | 1-4 |
| SPAAC | Azide-PEG, DBCO-alkyne | None | PBS/DMSO | Room Temperature or 4 | 1-12 |
Table 3: Boc Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) |
| TFA (25-50%) | DCM | Room Temperature | 0.5-2 |
Visualizations
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.
Caption: General experimental workflow for click chemistry with this compound.
References
Application Notes and Protocols for Coupling E3 Ligase Ligands with Hydroxy-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. A critical step in the synthesis of these heterobifunctional molecules is the conjugation of an E3 ubiquitin ligase ligand to a linker, which is subsequently attached to a target protein ligand. This document provides detailed application notes and protocols for the coupling of E3 ligase ligands with Hydroxy-PEG20-Boc, a versatile polyethylene glycol (PEG) linker.
The this compound linker offers several advantages in PROTAC design. The PEG component enhances solubility and can improve pharmacokinetic properties, while the terminal hydroxyl and Boc-protected amine groups allow for controlled, stepwise conjugation strategies. This enables the flexible and efficient assembly of PROTAC molecules. The protocols outlined below detail the common methods for attaching E3 ligase ligands with either carboxylic acid or hydroxyl functionalities to the this compound linker.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway, which ultimately leads to the degradation of the target protein.
Caption: The Ubiquitin-Proteasome Pathway Hijacked by a PROTAC.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in coupling E3 ligase ligands to this compound and the subsequent synthesis of a PROTAC.
Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized E3 Ligase Ligand
This protocol describes the coupling of an E3 ligase ligand containing a carboxylic acid moiety to the Boc-protected amine of this compound.
Materials:
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Hydroxy-PEG20-NHBoc
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Amide Coupling
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature under a nitrogen atmosphere.
-
Add Hydroxy-PEG20-NHBoc (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG20-Boc conjugate.
Step 2: Boc Deprotection
-
Dissolve the purified E3 ligase ligand-PEG20-Boc conjugate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (typically 20-50% v/v) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (E3 ligase ligand-PEG20-NH₂) is often used in the next step without further purification.
Protocol 2: Mitsunobu Coupling of a Hydroxyl-Functionalized E3 Ligase Ligand
This protocol is suitable for E3 ligase ligands that possess a primary or secondary hydroxyl group for conjugation. The Mitsunobu reaction allows for the formation of an ether linkage with the terminal hydroxyl group of this compound.
Materials:
-
Hydroxyl-functionalized E3 ligase ligand (e.g., a derivative of VHL ligand)
-
Hydroxy-PEG20-NHBoc
-
Triphenylphosphine (PPh₃)
-
DIAD (Diisopropyl azodicarboxylate) or DEAD (Diethyl azodicarboxylate)
-
Anhydrous THF (Tetrahydrofuran)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Mitsunobu Reaction
-
Dissolve the hydroxyl-functionalized E3 ligase ligand (1.0 eq) and Hydroxy-PEG20-NHBoc (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add triphenylphosphine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-O-PEG20-Boc conjugate.
Step 2: Boc Deprotection
-
Follow the same procedure as outlined in Protocol 1, Step 2.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the coupling of E3 ligase ligands to PEG linkers. Note that these are general guidelines and may require optimization for specific substrates.
| Parameter | Amide Coupling (Protocol 1) | Mitsunobu Coupling (Protocol 2) |
| E3 Ligase Ligand Functional Group | Carboxylic Acid | Hydroxyl |
| PEG Linker Functional Group | Boc-protected Amine | Hydroxyl |
| Coupling Reagents | HATU, DIPEA | PPh₃, DIAD/DEAD |
| Solvent | Anhydrous DMF | Anhydrous THF |
| Stoichiometry (Ligand:PEG:Reagents) | 1 : 1.1 : 1.2 (HATU) : 3.0 (DIPEA) | 1 : 1.2 : 1.5 (PPh₃) : 1.5 (DIAD/DEAD) |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours | 12-16 hours |
| Purification Method | Flash Column Chromatography | Flash Column Chromatography |
| Typical Yield | 60-80% | 40-70% |
| Boc Deprotection Reagent | TFA in DCM (20-50%) | TFA in DCM (20-50%) |
| Deprotection Time | 1-3 hours | 1-3 hours |
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates the overall workflow for the synthesis of a complete PROTAC molecule, starting from the coupling of the E3 ligase ligand to the this compound linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the successful coupling of E3 ligase ligands with this compound. The choice between amide and Mitsunobu coupling will depend on the available functional groups on the E3 ligase ligand. Careful execution of these steps, along with diligent monitoring and purification, will enable the efficient synthesis of PROTACs for further biological evaluation. These methodologies are fundamental to the development of novel targeted protein degraders and will be of significant value to researchers in the field of drug discovery.
Application Note: Analytical Methods for Monitoring Hydroxy-PEG20-Boc Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polyethylene glycol (PEG) derivatives is a critical step in the development of PEGylated therapeutics and other advanced materials. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to temporarily block amine functionalities during synthesis. Efficient and reliable monitoring of the Boc protection and deprotection reactions of hydroxyl-terminated PEGs, such as Hydroxy-PEG20-Boc, is essential for process optimization, quality control, and ensuring the desired product characteristics. This application note provides detailed protocols for monitoring these reactions using various analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Overview
The core reactions involve the protection of an amine with a Boc group and its subsequent removal (deprotection) to yield a free amine, which is then available for further conjugation. Monitoring these steps ensures complete conversion and helps to identify any potential side products.
Analytical Methodologies
A summary of the primary analytical methods for monitoring this compound reactions is provided below. The choice of method depends on the specific requirements of the analysis, such as the need for qualitative or quantitative data, throughput, and available instrumentation.[1]
| Technique | Information Provided | Advantages | Limitations |
| Thin Layer Chromatography (TLC) | Qualitative monitoring of reaction progress (disappearance of starting material, appearance of product). | Rapid, simple, and cost-effective. | Limited quantitative information, potential for streaking with polar PEG compounds.[1] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of starting material, product, and impurities. | High sensitivity, selectivity, and reproducibility for quantification.[] | Requires method development, may require specific detectors for non-UV active compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the identity of reactants and products by mass, provides quantitative data. | High accuracy and sensitivity, allows for the identification of side products.[3][4] | More complex instrumentation and data analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, monitors the disappearance of the Boc group's characteristic proton signals. | Provides unambiguous structural confirmation. | Lower sensitivity compared to other methods, can be complex for large polymers. |
Experimental Protocols
Thin Layer Chromatography (TLC)
TLC is a rapid and convenient method for qualitatively monitoring the progress of the Boc deprotection reaction. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value on a silica gel plate.
Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a baseline with a pencil approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve small aliquots of the starting material (this compound) and the reaction mixture in a suitable volatile solvent (e.g., Dichloromethane or Methanol).
-
Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the baseline of the TLC plate.
-
Elution: Develop the plate in a sealed chamber containing an appropriate mobile phase. A common issue with PEGylated compounds is streaking due to their polarity. To mitigate this, a more polar solvent system can be used.
-
Recommended Mobile Phase: A mixture of dichloromethane (DCM) and methanol (e.g., 95:5 DCM:MeOH), adjusted as needed to achieve good separation. For highly polar compounds, a 1:1 ethanol/isopropanol in chloroform system may also be effective.
-
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and dry it. Visualize the spots under UV light (if the molecule is UV-active) or by staining with a suitable reagent such as ninhydrin (for primary amines) or potassium permanganate.
-
Interpretation: The disappearance of the starting material spot in the reaction lane and the appearance of a new, lower Rf spot indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot.
Reaction Monitoring Workflow using TLC
Caption: Workflow for monitoring reaction progress using TLC.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of PEGylation reactions. It allows for the separation and quantification of the starting material, the desired product, and any impurities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is suitable. Since PEG itself does not have a UV chromophore, an ELSD or a Refractive Index (RI) detector is often preferred for quantitative analysis of all PEG species.
-
Column: A reverse-phase C8 or C18 column is typically used. For better retention of polar molecules, base-deactivated columns are recommended.
-
Mobile Phase: A gradient elution with water and acetonitrile (ACN), often with a modifier like 0.1% trifluoroacetic acid (TFA), is commonly employed.
-
Example Gradient: Start with a high aqueous concentration (e.g., 95% water) and gradually increase the organic phase (ACN) concentration.
-
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction immediately by diluting the aliquot in the initial mobile phase, which may contain a neutralizing agent if the reaction is acid-catalyzed.
-
Injection and Analysis: Inject the prepared sample into the HPLC system. Monitor the chromatogram for the elution of the starting material and the product. The Boc-protected starting material will be less polar and thus have a longer retention time than the deprotected, more polar product.
-
Quantification: Create a calibration curve using standards of known concentrations for the starting material and product to quantify the conversion and monitor the reaction progress over time by analyzing the respective peak areas.
Quantitative Data Summary (Hypothetical)
| Time (min) | % this compound | % Deprotected Product |
| 0 | 100 | 0 |
| 30 | 45 | 55 |
| 60 | 10 | 90 |
| 120 | <1 | >99 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an ideal tool for both confirming the identity of reaction components and quantifying them.
Protocol:
-
LC Conditions: Use similar LC conditions as described in the HPLC protocol. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid instead of TFA if possible, as TFA can cause ion suppression).
-
MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for PEGylated molecules.
-
Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole mass spectrometer can be used.
-
-
Data Acquisition: Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the expected m/z values of the Boc-protected starting material and the deprotected product.
-
Data Analysis: The mass spectra will confirm the identity of the peaks observed in the chromatogram. The peak areas from the EICs can be used for quantification. LC-MS is particularly useful for identifying any unexpected side products or impurities.
Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection mechanism of a Boc group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to monitor the deprotection reaction by observing the disappearance of the characteristic signals of the Boc group.
Protocol:
-
Sample Preparation: Withdraw an aliquot from the reaction, quench it, and remove the solvent. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
¹H NMR Analysis:
-
The most indicative signal for monitoring the reaction is the singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector, which appears around 1.4 ppm.
-
The disappearance of this signal indicates the removal of the Boc group.
-
The large signal from the PEG backbone (typically around 3.6 ppm) can sometimes obscure other signals, but the Boc group's signal is usually in a clear region of the spectrum.
-
-
¹³C NMR Analysis:
-
¹³C NMR can also be used to monitor the reaction by observing the disappearance of the carbonyl and quaternary carbon signals of the Boc group. This can be particularly useful for lower molecular weight PEGs.
-
Quantitative Data Summary (¹H NMR)
| Reaction Time | Integral of Boc Protons (1.4 ppm) | Integral of PEG Backbone Protons (3.6 ppm) | % Conversion (approx.) |
| 0 min | 9.0 | (Normalized to PEG backbone) | 0 |
| 60 min | 1.8 | (Normalized to PEG backbone) | 80 |
| 180 min | 0.0 | (Normalized to PEG backbone) | 100 |
Conclusion
The successful synthesis and modification of this compound require robust analytical methods to monitor the reaction progress and ensure product quality. This application note provides a comprehensive overview and detailed protocols for using TLC, HPLC, LC-MS, and NMR for this purpose. The choice of method will depend on the specific analytical needs, but a combination of a rapid qualitative method like TLC for in-process checks and a quantitative method like HPLC or LC-MS for final analysis and characterization is often the most effective approach.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydroxy-PEG20-Boc Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction times and troubleshooting common issues encountered during the conjugation of Hydroxy-PEG20-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reaction time for this compound conjugation?
A1: The key factors that affect the reaction time include the nature of the substrate, the activation method of the hydroxyl group, the solvent system, reaction temperature, and the stoichiometry of the reagents. Optimizing these parameters is crucial for efficient conjugation.
Q2: How can I activate the terminal hydroxyl group of this compound for conjugation?
A2: The terminal hydroxyl group is typically activated to create a more reactive species for conjugation with nucleophiles like amines or thiols. Common activation methods include conversion to a tosylate, mesylate, or tresylate, or by using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) if conjugating to a carboxylic acid.
Q3: What are the recommended starting conditions for a typical conjugation reaction?
A3: For conjugation to an amine-containing substrate, a good starting point is to use a 1.1 to 1.5 molar excess of the activated this compound relative to the substrate. The reaction can be performed in an aprotic polar solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. Reaction progress should be monitored over 2 to 24 hours.
Q4: How does the Boc protecting group affect the conjugation reaction?
A4: The tert-butyloxycarbonyl (Boc) group protects an amine functionality on the PEG linker, preventing it from participating in undesired side reactions.[1] It is stable under many conjugation conditions and can be removed post-conjugation under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent modifications.[2]
Q5: What is the best way to monitor the progress of the conjugation reaction?
A5: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods allow for the tracking of the consumption of starting materials and the formation of the desired conjugate.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Insufficient Activation of Hydroxyl Group: The leaving group created is not reactive enough. 2. Steric Hindrance: The conjugation site on the substrate is sterically hindered. 3. Low Reaction Temperature: The reaction kinetics are slow at the current temperature. | 1. Optimize Activation: Use a more effective activating agent. For example, if tosylation is slow, consider using mesyl chloride or tresyl chloride. 2. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) or gently increase the temperature (e.g., to 40-50 °C), monitoring for potential side product formation.[4] 3. Use a Longer PEG Linker: If steric hindrance is a major issue, a longer PEG chain might provide the necessary flexibility.[5] |
| Low Yield of Conjugated Product | 1. Suboptimal Stoichiometry: Incorrect ratio of PEG linker to the substrate. 2. Competing Side Reactions: The activated PEG linker is reacting with other nucleophiles present in the reaction mixture. 3. Product Degradation: The conjugated product is not stable under the reaction or workup conditions. | 1. Optimize Reagent Ratio: Perform small-scale reactions with varying molar ratios of the activated PEG linker to the substrate (e.g., 1.1:1, 1.5:1, 2:1) to find the optimal balance. 2. Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the activated PEG linker. 3. Modify Workup Procedure: Use milder conditions during extraction and purification to prevent degradation of the product. |
| Difficulty in Product Purification | 1. Excess PEG Reagent: A large excess of the PEG linker was used, making it difficult to separate from the product. 2. Similar Polarity of Product and Starting Material: The conjugated product and the unreacted substrate have similar chromatographic behavior. | 1. Use Stoichiometric Amounts: Use a molar ratio closer to 1:1 to minimize excess PEG reagent. 2. Employ Alternative Purification Techniques: Consider size-exclusion chromatography (SEC), ion-exchange chromatography, or preparative reverse-phase HPLC for better separation. |
| Unintended Removal of Boc Group | 1. Acidic Conditions: The reaction or workup conditions are too acidic, leading to premature deprotection of the Boc group. | 1. Maintain Neutral or Slightly Basic pH: Ensure the reaction and workup steps are performed under neutral or slightly basic conditions to maintain the integrity of the Boc protecting group. Avoid strong acids. |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes a general method for activating the terminal hydroxyl group of this compound with tosyl chloride.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add tosyl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the product with DCM and wash the organic layer sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG linker.
Protocol 2: Conjugation of Activated PEG Linker to an Amine-Containing Substrate
This protocol provides a general procedure for the conjugation of the activated (e.g., tosylated) this compound to a primary amine.
Materials:
-
Activated this compound (e.g., Tosyl-PEG20-Boc)
-
Amine-containing substrate
-
Anhydrous dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
Nitrogen or Argon supply
Procedure:
-
Dissolve the amine-containing substrate (1 equivalent) in anhydrous DMF in a reaction vial under an inert atmosphere.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Add the activated this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-48 hours. The reaction temperature can be moderately increased (e.g., to 40 °C) if the reaction is slow.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.
-
Once the reaction is complete, the product can be purified using preparative HPLC or other suitable chromatographic techniques.
Data Presentation
The following tables provide starting points for optimizing reaction conditions. Actual optimal conditions may vary depending on the specific substrate.
Table 1: General Reaction Conditions for this compound Activation (Tosylation)
| Parameter | Recommended Starting Condition | Range for Optimization |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF), Chloroform |
| Base | Triethylamine (TEA) | Pyridine, DIPEA |
| Temperature | 0 °C to Room Temperature | 0 °C to 40 °C |
| Reaction Time | 12 - 24 hours | 4 - 48 hours |
| Equivalents of TsCl | 1.2 eq. | 1.1 - 1.5 eq. |
| Equivalents of Base | 1.5 eq. | 1.2 - 2.0 eq. |
Table 2: General Reaction Conditions for Conjugation to a Primary Amine
| Parameter | Recommended Starting Condition | Range for Optimization |
| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM), DMSO |
| Base | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Reaction Time | 12 - 48 hours | 4 - 72 hours |
| Equivalents of Activated PEG | 1.2 eq. | 1.1 - 2.0 eq. |
| Equivalents of Base | 2.0 eq. | 1.5 - 3.0 eq. |
Visualizations
Caption: A typical experimental workflow for PEGylation reactions.
Caption: A logical approach to troubleshooting slow conjugation reactions.
References
How to avoid aggregation of Hydroxy-PEG20-Boc conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Hydroxy-PEG20-Boc conjugates during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a heterobifunctional linker molecule composed of a 20-unit polyethylene glycol (PEG) chain, a hydroxyl (-OH) group at one end, and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This structure gives the molecule an amphiphilic character. The long PEG chain is hydrophilic (water-loving), while the Boc protecting group is bulky and hydrophobic (water-repelling). In aqueous solutions, these molecules can self-assemble to minimize the unfavorable interaction between the hydrophobic Boc groups and water, leading to the formation of aggregates or micelles. This process is driven by a desire to reach a lower energy state by shielding the hydrophobic parts from the aqueous environment.[1][2][3][4]
Q2: What are the primary factors that influence the aggregation of this compound?
Several factors can influence the aggregation of this compound conjugates:
-
Concentration: Above a certain concentration, known as the Critical Aggregation Concentration (CAC), self-assembly into aggregates becomes thermodynamically favorable.
-
Solvent: The choice of solvent is critical. In highly polar solvents like water, the hydrophobic effect driving aggregation is strong. In organic solvents that can solvate both the PEG chain and the Boc group, the tendency to aggregate is significantly reduced.[5]
-
Temperature: Temperature can have a complex effect on aggregation. For some PEG-containing molecules, increasing the temperature can increase hydrophobic interactions, promoting aggregation.
-
pH and Ionic Strength: While this compound itself is uncharged, the pH and ionic strength of the buffer can influence the hydration shell around the molecule and affect its solubility and aggregation behavior.
Q3: How can I detect and characterize the aggregation of my this compound conjugate?
Several analytical techniques can be used to detect and characterize aggregation:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. Aggregates will elute earlier than the monomeric conjugate. Coupling SEC with detectors like Multi-Angle Light Scattering (MALS) can provide information on the molecular weight of the aggregates.
-
Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene): This method is used to determine the Critical Aggregation Concentration (CAC). Pyrene's fluorescence spectrum is sensitive to the polarity of its microenvironment. When aggregates form, pyrene partitions into the hydrophobic core, causing a characteristic change in its fluorescence emission spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the changes in the chemical environment of the conjugate upon aggregation.
Q4: What is the difference between monodisperse and polydisperse PEG linkers, and how does this affect aggregation?
Monodisperse PEGs, like your this compound, consist of molecules with a single, defined molecular weight. Polydisperse PEGs are a mixture of molecules with a range of molecular weights. Using a monodisperse product ensures uniformity in your experiments and eliminates variability in aggregation behavior that could arise from different chain lengths.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the aggregation of this compound conjugates.
Issue 1: Precipitate or Cloudiness Observed Upon Dissolving the Conjugate
This is a common sign of aggregation and poor solubility. The following workflow can help address this issue.
Caption: Troubleshooting workflow for resolving precipitation issues.
Corrective Actions:
-
Solvent Choice: this compound has limited solubility in purely aqueous solutions due to the hydrophobic Boc group. It is highly recommended to first dissolve the conjugate in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The resulting stock solution can then be added dropwise to the aqueous buffer with gentle mixing.
-
Concentration: Ensure you are working below the solubility limit and, if possible, below the Critical Aggregation Concentration (CAC). If the concentration is too high, aggregation is likely to occur.
-
Dissolution Technique: Avoid vigorous vortexing, which can introduce air and potentially promote aggregation. Gentle sonication or warming the solution to 40-50°C can aid in dissolution, especially in organic solvents.
-
Filtration: If a clear solution is not obtained after trying the above steps, there may be insoluble impurities. Filter the solution through a 0.22 µm syringe filter.
Issue 2: Inconsistent Results in Downstream Applications
Aggregation can lead to variability in reaction kinetics, binding assays, and other applications by reducing the effective concentration of the monomeric conjugate.
Caption: Logical workflow for troubleshooting inconsistent results.
Corrective Actions:
-
Confirm Monomeric State: Before use, confirm that your conjugate is in a monomeric state using DLS or SEC. This will ensure a consistent starting material for your experiments.
-
Storage: Store the solid this compound conjugate at -20°C or lower, protected from light and moisture. For solutions, it is best to prepare them fresh before each use. If you must store solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles. However, be aware that aggregation can still occur during freezing and thawing.
-
Formulation with Excipients: For applications in aqueous buffers, consider adding stabilizing excipients. Low concentrations of non-ionic surfactants (e.g., Polysorbate 20 at 0.01-0.05%) or co-solvents can help to disrupt hydrophobic interactions and prevent aggregation.
Data Presentation
Table 1: General Solubility of PEG Linkers in Common Solvents
This table provides general guidance on the solubility of PEG-based linkers. Specific solubility for this compound may vary.
| Solvent | Solubility | Recommendations |
| Water & Aqueous Buffers | Limited to Moderate | Solubility is dependent on the hydrophobic end-group. May require co-solvents for higher concentrations. |
| DMSO, DMF | High | Recommended for preparing concentrated stock solutions. |
| Dichloromethane (DCM), Chloroform | High | Good for dissolution and reactions in organic phases. |
| Methanol, Ethanol | Moderate to High | Can be used for dissolution, may require gentle warming. |
| Tetrahydrofuran (THF), Toluene | Moderate | Solubility can be slow; gentle warming (40-50°C) may be required. |
| Diethyl Ether | Insoluble | Can be used for precipitation of the conjugate. |
Experimental Protocols
Protocol 1: Determination of Critical Aggregation Concentration (CAC) using Pyrene Fluorescence
Objective: To determine the concentration at which this compound begins to form aggregates in an aqueous solution.
Materials:
-
This compound conjugate
-
Pyrene
-
Acetone (spectroscopic grade)
-
Aqueous buffer of choice (e.g., 10 mM TRIS, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Methodology:
-
Prepare a Pyrene Stock Solution: Dissolve pyrene in acetone to make a concentrated stock solution (e.g., 1.2 x 10⁻³ M).
-
Prepare Sample Solutions: a. Prepare a series of dilutions of the this compound conjugate in your chosen aqueous buffer. The concentration range should span several orders of magnitude (e.g., from 10⁻⁷ M to 10⁻³ M). b. To each dilution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is constant in all samples (e.g., 6 x 10⁻⁷ M) and the final concentration of acetone is less than 1% v/v to avoid affecting the aggregation process.
-
Equilibration: Allow the solutions to equilibrate for at least 2 hours at room temperature, protected from light, to ensure any aggregate formation has reached equilibrium.
-
Fluorescence Measurement: a. Set the excitation wavelength of the spectrofluorometer to 335 nm. b. Record the emission spectra for each sample from 350 nm to 430 nm. c. Note the intensities of the first (I₁, at ~373 nm) and third (I₃, at ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
Data Analysis: a. Calculate the intensity ratio (I₁/I₃) for each conjugate concentration. b. Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration. c. The plot will show a sigmoidal curve. The CAC is determined from the inflection point of this curve, which represents the onset of micelle/aggregate formation where pyrene begins to partition into the hydrophobic microenvironment.
Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in a solution of this compound and identify the presence of aggregates.
Materials:
-
Solution of this compound in the desired buffer
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable or quartz cuvette
Methodology:
-
Sample Preparation: a. Prepare the this compound solution at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates. b. Centrifuge the final sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large, insoluble material. c. Carefully transfer the supernatant to a clean DLS cuvette.
-
Instrument Setup: a. Set the instrument parameters according to the manufacturer's instructions, including the solvent viscosity and refractive index for the buffer being used. b. Allow the sample to equilibrate to the desired measurement temperature within the instrument (e.g., 25°C).
-
Data Acquisition: a. Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility. b. The instrument will generate a correlation function from the scattered light intensity fluctuations.
-
Data Analysis: a. The instrument software will analyze the correlation function to generate a particle size distribution, typically reported as an intensity-weighted distribution. b. Examine the distribution for multiple peaks. A peak at a smaller hydrodynamic radius (Rh) will correspond to the monomeric conjugate, while peaks at larger Rh values indicate the presence of oligomers or larger aggregates. c. The polydispersity index (PDI) provides a measure of the width of the size distribution. A low PDI (<0.2) indicates a monodisperse sample (mostly monomer), while a high PDI suggests the presence of multiple species or aggregates.
References
- 1. End-Group Effects on the Properties of PEG-co-PGA Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of polymer size and hydrophobic end-group in PEG-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The different faces of poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hidden hydrophobicity impacts polymer immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of PROTACs Synthesized with Hydroxy-PEG20-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) synthesized using Hydroxy-PEG20-Boc linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing PROTACs with a this compound linker?
A1: Common impurities can originate from several sources throughout the synthesis and deprotection steps. These include:
-
Unreacted Starting Materials: Incomplete consumption of the E3 ligase ligand, the target protein ligand, or the this compound linker.
-
Incomplete Boc Deprotection: Residual Boc-protected PROTAC or intermediates. Incomplete removal of the Boc group can result from insufficient reaction time or suboptimal deprotection conditions.
-
Byproducts from Coupling Reactions: Amide bond formation, a common step in PROTAC synthesis, can generate byproducts. The nature of these byproducts depends on the coupling reagents used. For example, carbodiimide reagents like DCC can form insoluble ureas, while HATU can lead to guanidinium byproducts if the amine reacts with the coupling reagent.
-
Side-Products of Boc Deprotection: The acid-catalyzed removal of the Boc group can lead to the formation of a stable tert-butyl cation. This cation can be scavenged by nucleophiles in the reaction mixture or fragment to isobutylene. In some cases, it can lead to the alkylation of nucleophilic sites on the PROTAC molecule itself.[1]
-
Aggregation: Due to the long and flexible PEG20 chain, PROTACs can be prone to aggregation, which can complicate purification and analysis.
Q2: What are the recommended initial purification strategies for a PROTAC with a PEG20 linker?
A2: The primary recommended techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).
-
RP-HPLC is a robust and widely used method for purifying PROTACs. Given the hydrophilicity imparted by the PEG20 linker, a C18 column is a good starting point.
-
SFC is an increasingly popular alternative that offers several advantages, including faster run times, reduced solvent consumption, and often orthogonal selectivity to RP-HPLC.[2] This can be particularly beneficial for separating complex mixtures.
Q3: How does the long PEG20 chain affect the purification process?
A3: The PEG20 linker significantly influences the physicochemical properties of the PROTAC, which in turn affects its purification:
-
Increased Hydrophilicity: The PEG chain enhances water solubility, which is generally advantageous.[3] However, it can also lead to broader peaks in RP-HPLC due to the heterogeneity of the PEG chain itself (polydispersity).
-
Increased Molecular Weight and Size: This can lead to different retention behaviors compared to smaller molecules and may require optimization of column pore size and mobile phase conditions.
-
Flexibility: The flexible nature of the PEG chain can lead to multiple conformations in solution, potentially causing peak broadening in chromatography.
-
Potential for Aggregation: As mentioned, the long PEG chain can contribute to the formation of aggregates, which can appear as broad or tailing peaks, or even lead to column clogging.
Q4: What are the standard conditions for Boc deprotection using Trifluoroacetic Acid (TFA)?
A4: A common protocol for TFA-mediated Boc deprotection involves dissolving the Boc-protected compound in a mixture of TFA and a solvent like dichloromethane (DCM). A typical ratio is 20-50% TFA in DCM. The reaction is usually stirred at room temperature for 1-3 hours and monitored by LC-MS for completion.[4][5] It is crucial to ensure complete removal of TFA post-reaction, as residual acid can interfere with subsequent steps and chromatographic purification. This is often achieved by co-evaporation with a solvent like DCM or by performing a basic workup.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PROTACs synthesized with this compound.
HPLC Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Basic amine groups in the PROTAC interacting with acidic silanol groups on the silica-based column packing. 2. Column Overload: Injecting too much sample. 3. Column Void or Contamination: A void at the column inlet or accumulation of particulates. 4. Inappropriate Mobile Phase pH: The pH is close to the pKa of an ionizable group on the PROTAC. | 1. Modify Mobile Phase: Add a competing base like triethylamine (0.1%) or use a lower pH mobile phase (e.g., with 0.1% TFA or formic acid) to protonate the silanols. Increase the buffer concentration to improve peak shape. 2. Reduce Sample Load: Decrease the injection volume or dilute the sample. 3. Column Maintenance: Use a guard column to protect the analytical column. If a void is suspected, replace the column. Backflush the column with a strong solvent to remove contaminants. 4. Adjust Mobile Phase pH: Adjust the pH to be at least 2 units away from the pKa of the analyte. |
| Broad Peaks | 1. Multiple Conformations: The flexible PEG20 linker allows the PROTAC to exist in multiple conformations. 2. Polydispersity of PEG Linker: If the starting PEG linker is not monodisperse, it will result in a mixture of PROTACs with slightly different lengths. 3. Slow Kinetics on Column: Slow on-off rates of interaction with the stationary phase. 4. High Molecular Weight: Larger molecules can exhibit broader peaks. | 1. Optimize Temperature: Increasing the column temperature can sometimes improve peak shape by promoting faster conformational exchange. 2. Use High-Purity Linkers: Start with a monodisperse this compound linker if possible. 3. Adjust Mobile Phase: Alter the organic modifier or gradient slope to improve peak sharpness. 4. Select Appropriate Column: Consider a column with a larger pore size suitable for larger molecules. |
| Low Recovery | 1. Adsorption to Column: The PROTAC may be irreversibly binding to the stationary phase. 2. Precipitation on Column: The PROTAC may be precipitating at the head of the column if the sample solvent is much stronger than the initial mobile phase. 3. Aggregation: Aggregates may be filtered out by the column frit or retained on the column. | 1. Change Column Chemistry: Try a different stationary phase (e.g., C8, C4, or a phenyl-hexyl column). 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. 3. Add Organic Solvent to Sample: For highly hydrophobic PROTACs, adding a small amount of a strong organic solvent like DMSO to the sample can help prevent precipitation. Use sonication to aid dissolution. |
| Ghost Peaks | 1. Carryover from Previous Injection: Insufficient flushing of the injector or column between runs. 2. Contaminated Mobile Phase: Impurities in the solvents or additives. 3. Bleed from the Column: Degradation of the stationary phase. | 1. Implement Needle Wash: Use a strong solvent in the needle wash to clean the injector between runs. Extend the gradient to flush late-eluting compounds. 2. Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases. 3. Use a Stable Column: Operate the column within its recommended pH and temperature range. |
SFC Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | 1. Inappropriate Co-solvent: The choice of co-solvent (modifier) is not optimal for the PROTAC's polarity. 2. Water Content in Sample or Mobile Phase: Water can significantly affect peak shape in SFC. 3. Column Overload: Injecting too much sample. | 1. Screen Co-solvents: Methanol is a common starting point, but also screen ethanol, isopropanol, and acetonitrile. Sometimes a combination of co-solvents can improve peak shape. 2. Ensure Dry Conditions: Use dry solvents and sample diluents. 3. Reduce Sample Load: Decrease the injection volume or sample concentration. |
| Low Solubility in Mobile Phase | 1. High Polarity of PROTAC: The PEGylated PROTAC may have limited solubility in the supercritical CO2/co-solvent mixture. 2. Precipitation During Injection: The sample solvent may not be miscible with the mobile phase. | 1. Increase Co-solvent Percentage: Increase the proportion of the polar co-solvent in the mobile phase. 2. Use a Suitable Sample Solvent: Dissolve the sample in the co-solvent used in the mobile phase if possible. Small amounts of DMSO can sometimes be tolerated. |
| Variable Retention Times | 1. Fluctuations in Backpressure: Inconsistent backpressure can affect the density of the supercritical fluid and thus retention. 2. Temperature Fluctuations: Temperature affects the density of the mobile phase. | 1. Check for Leaks: Ensure all fittings are tight and the backpressure regulator is functioning correctly. 2. Use a Column Oven: Maintain a stable column temperature. |
Data Presentation
Table 1: Comparison of Typical Purification Parameters for RP-HPLC and SFC
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | C18, C8, Phenyl-Hexyl | Diol, 2-Ethylpyridine, C18 |
| Mobile Phase A | 0.1% TFA or Formic Acid in Water | Supercritical CO2 |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile or Methanol | Methanol, Ethanol, or Isopropanol |
| Typical Gradient | 5-95% B over 20-30 minutes | 5-50% B over 5-15 minutes |
| Flow Rate | 1-20 mL/min (prep) | 10-100 g/min (prep) |
| Run Time | Longer (typically >20 min) | Shorter (typically <10 min) |
| Solvent Consumption | High | Low |
| Fraction Evaporation | Slower (due to water) | Faster (CO2 evaporates, leaving co-solvent) |
Table 2: Quantitative Comparison of a Purification Scenario (Illustrative)
The following is an illustrative comparison based on typical performance differences between RP-HPLC and SFC for PROTAC purification.
| Metric | RP-HPLC | SFC |
| Purity Achieved | >98% | >98% |
| Typical Recovery | 70-85% | 80-95% |
| Purification Time (per injection) | 30 minutes | 8 minutes |
| Total Purification Time (including fraction pooling and evaporation) | ~12 hours | ~2 hours |
| Organic Solvent Consumed | ~1.5 L | ~0.5 L |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Containing Intermediate
-
Dissolution: Dissolve the Boc-protected PROTAC intermediate in dichloromethane (DCM) to a concentration of approximately 10 mg/mL.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS every 30 minutes until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Option A (Direct Evaporation): Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3 x 10 mL) to remove residual TFA. The resulting TFA salt is often used directly in the next step.
-
Option B (Basic Work-up): After concentrating the reaction, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Protocol 2: Preparative RP-HPLC Purification
-
Column: C18, 5-10 µm particle size, ≥100 Å pore size. Dimensions will depend on the scale of purification (e.g., 19 x 150 mm for up to 100 mg).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
Equilibrate the column with 5% B.
-
Inject the dissolved sample.
-
Run a linear gradient from 5% to 95% B over 30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and re-equilibrate for 10 minutes.
-
-
Flow Rate: Adjust based on column dimensions (e.g., 20 mL/min for a 19 mm ID column).
-
Detection: Monitor at a suitable UV wavelength (e.g., 254 nm and/or 280 nm).
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Pooling: Analyze the collected fractions by analytical LC-MS to identify those containing the pure product. Pool the pure fractions.
-
Lyophilization: Freeze and lyophilize the pooled fractions to obtain the purified PROTAC as a solid.
Visualizations
PROTAC Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of a PROTAC using a this compound linker.
PROTAC Mechanism of Action: ARV-110 Example
Caption: The signaling pathway of ARV-110, a PROTAC that induces the degradation of the Androgen Receptor.
References
PROTAC Synthesis with PEG20 Linkers: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring PEG20 linkers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a PEG20 linker in PROTAC synthesis?
A1: Polyethylene glycol (PEG) linkers, particularly longer chains like PEG20, are frequently used in PROTAC design for several key reasons:
-
Enhanced Solubility and Permeability: PEG linkers are hydrophilic and can improve the overall solubility and cell permeability of the PROTAC molecule, which is often large and may otherwise have poor pharmacokinetic properties.[1][2][3]
-
Optimal Ternary Complex Formation: The flexibility and length of a PEG20 linker can provide the necessary spatial orientation for the effective formation of a stable ternary complex between the target protein and the E3 ligase.[4][5]
-
Reduced Steric Hindrance: A longer linker can minimize steric clashes between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.
Q2: What are the common challenges encountered during the synthesis of PROTACs with PEG20 linkers?
A2: Researchers often face the following challenges:
-
Low Reaction Yields: Incomplete coupling reactions between the linker and the ligands for the target protein or E3 ligase can lead to low overall yields.
-
Difficult Purification: The flexible and often "sticky" nature of long PEG chains can lead to challenges in purification, such as broad peaks in chromatography and difficulty in removing related impurities.
-
Characterization Complexity: The heterogeneity and polydispersity of PEG linkers can complicate analytical characterization by techniques like mass spectrometry and NMR.
-
Suboptimal Biological Activity: An improperly chosen linker length, even with a PEG20, may not lead to a productive ternary complex, resulting in poor degradation efficacy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low Synthetic Yields
Q3: My final coupling step to attach the PEG20 linker to my E3 ligase ligand is giving a very low yield. What can I do?
A3: Low coupling efficiency is a common issue. Here are several troubleshooting steps:
-
Optimize Coupling Reagents: Experiment with different coupling reagents and additives. For amide bond formation, consider alternatives to standard reagents like HATU or HOBt/EDC. Stronger coupling agents or different reaction conditions might be necessary.
-
Check Stoichiometry: Ensure you are using an appropriate molar ratio of reactants. A slight excess of the PEG20 linker or the activated ligand may be required to drive the reaction to completion.
-
Reaction Conditions: Vary the reaction temperature and time. Some coupling reactions benefit from being run at a lower temperature for a longer period to minimize side reactions, while others may require heating.
-
Solvent Choice: The choice of solvent is critical. Ensure your reactants are fully soluble. Aprotic polar solvents like DMF or DMSO are commonly used.
-
Protecting Group Strategy: Re-evaluate your protecting group strategy. Incomplete deprotection of a functional group on either the linker or the ligand will prevent the coupling reaction from proceeding.
Q4: I am observing significant amounts of starting material even after prolonged reaction times. What could be the cause?
A4: This often points to issues with reactant activity or reaction conditions.
-
Reagent Quality: Verify the quality and purity of your starting materials, including the PEG20 linker and your ligands. Degradation of reagents over time can lead to reduced reactivity.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), especially if your reagents are sensitive to air or moisture.
-
Catalyst Deactivation: If using a catalyst (e.g., in "click chemistry"), ensure it is active. Consider using fresh catalyst or adding a co-catalyst if applicable.
Purification Challenges
Q5: My PROTAC with a PEG20 linker shows significant tailing and broad peaks during HPLC purification. How can I improve the peak shape?
A5: The flexible nature of the PEG20 chain can lead to poor chromatographic behavior. Consider the following adjustments:
-
Column Choice: Use a column with a different stationary phase. C18 columns are common, but for highly polar or flexible molecules, a phenyl-hexyl or a polar-embedded column might provide better peak shape.
-
Mobile Phase Modifiers: Add a small amount of a modifier to your mobile phase.
-
Acidic Modifier: Trifluoroacetic acid (TFA) is commonly used to improve peak shape for amine-containing compounds.
-
Basic Modifier: For acidic compounds, a small amount of a basic modifier like ammonium hydroxide or triethylamine might be beneficial.
-
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting impurities and sharpen peaks.
-
Temperature: Increasing the column temperature can reduce viscosity and improve mass transfer, leading to sharper peaks.
Q6: I am struggling to separate my final PROTAC from unreacted PEG20 linker. What purification strategy should I use?
A6: This is a common challenge due to the similar properties of the desired product and the excess linker.
-
Orthogonal Purification: Employ a multi-step purification strategy. For instance, after an initial reverse-phase HPLC purification, consider a second purification step using a different technique like size-exclusion chromatography (SEC) which separates molecules based on size.
-
Biotin or Tag-Based Purification: If you anticipate this issue during the design phase, incorporating a purification handle (like a biotin tag) onto one of the ligands can allow for affinity-based purification, which is highly specific and can effectively remove the unreacted linker.
Characterization Issues
Q7: The mass spectrum of my PEGylated PROTAC is complex and difficult to interpret. How can I confirm the identity of my product?
A7: The polydispersity of PEG linkers can result in a distribution of masses, complicating mass spectrometry analysis.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement, which can help confirm the elemental composition of your main product.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS to fragment the molecule. The fragmentation pattern can provide structural information and confirm the connectivity of the different components (target ligand, linker, and E3 ligase ligand).
-
NMR Spectroscopy: While complex, 1H and 13C NMR can provide valuable structural information. The characteristic repeating ethylene glycol signals in the 1H NMR spectrum can confirm the presence of the PEG linker.
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general procedure for the final coupling step in a PROTAC synthesis, where a carboxylic acid-functionalized component is coupled to an amine-functionalized component.
Materials:
-
Amine-functionalized PEG20-E3 ligase ligand (1 equivalent)
-
Carboxylic acid-functionalized target protein ligand (1.2 equivalents)
-
HATU (1.5 equivalents)
-
DIPEA (3 equivalents)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid-functionalized target protein ligand in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized PEG20-E3 ligase ligand in anhydrous DMF.
-
Slowly add the pre-activated carboxylic acid solution to the amine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC.
Protocol for PROTAC Purification by Reverse-Phase HPLC
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm)
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of DMSO or DMF.
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Run a linear gradient from a low to a high percentage of Mobile Phase B over 30-60 minutes. The exact gradient will need to be optimized based on the retention time of your PROTAC.
-
Monitor the elution at an appropriate wavelength (e.g., 254 nm or a wavelength where your ligands have maximum absorbance).
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by LC-MS to confirm the purity and identity of the product.
-
Combine the pure fractions and lyophilize to obtain the final product.
Data Presentation
Table 1: Comparison of Coupling Reagents on Final PROTAC Yield
| Coupling Reagent | Additive | Base | Reaction Time (h) | Yield (%) |
| HATU | - | DIPEA | 12 | 65 |
| HBTU | HOBt | DIPEA | 18 | 58 |
| EDC | HOBt | DIPEA | 24 | 45 |
| PyBOP | - | DIPEA | 12 | 62 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: A generalized workflow for the synthesis and purification of a PROTAC molecule.
Caption: A troubleshooting decision tree for addressing low PROTAC yields.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing linker length for ternary complex formation in PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing linker length in Proteolysis Targeting Chimeras (PROTACs) to ensure efficient ternary complex formation and target protein degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during your PROTAC development experiments, with a focus on linker-related challenges.
Question: My PROTAC exhibits strong binary binding to both the target protein and the E3 ligase, but I observe minimal or no target degradation. What are the potential linker-related problems?
Answer:
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. The linker's role in correctly orienting the two proteins is critical. Here are several potential linker-related issues and troubleshooting steps:
-
Incorrect Linker Length: The linker may be too short, causing steric hindrance that prevents the simultaneous binding of the target protein and the E3 ligase.[1] Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[1]
-
Troubleshooting: Synthesize a library of PROTACs with varied linker lengths. Even minor adjustments can significantly impact degradation efficacy.[2]
-
-
Suboptimal Linker Composition and Rigidity: The flexibility or rigidity of the linker can influence the stability and conformation of the ternary complex.
-
Troubleshooting: Introduce more rigid elements (e.g., piperazine or triazole rings) or flexible chains (e.g., PEG or alkyl chains) into the linker to alter conformational dynamics.
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the surface lysine residues are not accessible to the E2 ubiquitin-conjugating enzyme.
-
Troubleshooting: Conduct biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.
-
-
Poor Physicochemical Properties: The linker contributes to the overall properties of the PROTAC, including solubility and cell permeability. Poor permeability can prevent the PROTAC from reaching its intracellular target.
-
Troubleshooting: Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA) or Caco-2 assays. Modify the linker to improve solubility, for instance, by incorporating hydrophilic elements like PEG.
-
Question: I'm observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I address this by optimizing the linker?
Answer:
The hook effect is a known phenomenon where high concentrations of a PROTAC lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the desired ternary complex, thus inhibiting degradation. While this is an inherent aspect of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein partner enhances the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.
-
Troubleshooting: Systematically vary the linker length and composition to identify designs that maximize the cooperativity factor (alpha), which can be measured using biophysical assays like SPR or ITC.
-
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.
-
Troubleshooting: Introduce cyclic moieties or double/triple bonds into the linker to decrease its flexibility.
-
-
Careful Dose-Response Studies:
-
Troubleshooting: Perform detailed dose-response experiments to accurately determine the optimal concentration range (DC50) that maximizes degradation before the onset of the hook effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC, and why is its length so critical?
A1: The linker connects the ligand that binds to the target protein to the ligand that recruits an E3 ubiquitin ligase. Its primary role is to position these two proteins in a spatially optimal orientation to facilitate the transfer of ubiquitin, marking the target for proteasomal degradation. The length of the linker is critical because an optimal length is required to form a stable and productive ternary complex. A linker that is too short can cause steric clashes, while one that is too long may not effectively bring the proteins together.
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently used linkers are polyethylene glycol (PEG) chains and alkyl chains of varying lengths due to their flexibility. Rigid linkers incorporating structures like piperazine, piperidine, or aromatic rings are also used to introduce conformational constraints. "Clickable" linkers, often containing a triazole ring formed via copper-catalyzed azide-alkyne cycloaddition, are popular for their efficient and modular synthesis.
Q3: How does the composition of the linker, aside from its length, impact the performance of a PROTAC?
A3: The linker's composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability. For instance, hydrophilic linkers like PEG can enhance solubility and permeability, while more rigid linkers can improve metabolic stability.
Q4: How can I experimentally determine the optimal linker length for my PROTAC?
A4: The optimal linker length is typically determined empirically. The most direct approach is to synthesize a library of PROTACs with systematically varied linker lengths and evaluate their degradation efficiency in cell-based assays, such as Western blotting, to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). These results can be further rationalized by measuring the formation and stability of the ternary complex using biophysical techniques like SPR and ITC.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | 8 | >1000 | <10 |
| PEG | 12 | 150 | 85 |
| PEG | 16 | 50 | 95 |
| PEG | 20 | 250 | 70 |
Data is hypothetical and for illustrative purposes.
Table 2: Comparison of Linker Composition on BRD4 Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) in HeLa cells | Dmax (%) in HeLa cells |
| PROTAC A | Alkyl | 12 | 25 | 90 |
| PROTAC B | PEG | 12 | 15 | 95 |
| PROTAC C | Rigid | 12 | 5 | 98 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and assist in experimental design.
Western Blot for PROTAC-Induced Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle-only control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To determine the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation, and to calculate the cooperativity factor (α).
Materials:
-
SPR instrument and appropriate sensor chip (e.g., CM5)
-
Purified E3 ligase, target protein, and PROTAC
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a 1:1 binding model to determine the binary affinity (KDbinary).
-
-
Ternary Interaction Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the ternary complex affinity (KDternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the thermodynamic parameters (KD, ΔH, n) of binary and ternary complex formation and calculate the cooperativity factor (α).
Materials:
-
ITC instrument
-
Purified E3 ligase, target protein, and PROTAC
-
Dialysis buffer
Procedure:
-
Binary Titrations:
-
PROTAC into E3 Ligase: Titrate the PROTAC solution into the E3 ligase solution in the ITC cell to determine KD1.
-
PROTAC into Target Protein: Titrate the PROTAC solution into the target protein solution to determine KD2.
-
-
Ternary Titration:
-
Titrate the PROTAC solution into a solution containing both the E3 ligase and the target protein.
-
Alternatively, titrate the PROTAC into a pre-saturated complex of the E3 ligase and target protein.
-
-
Data Analysis: Fit the integrated heat data to a suitable binding model to determine the binding affinities.
-
Cooperativity Calculation: Cooperativity can be inferred by comparing the binary and ternary binding affinities.
NanoBRET™ Ternary Complex Assay
Objective: To detect and quantify PROTAC-induced ternary complex formation in living cells.
Materials:
-
Cells expressing NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compound
Procedure:
-
Cell Preparation: Seed cells expressing the fusion proteins in a white-bottom 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the ratio indicates ternary complex formation.
Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC linker optimization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: PROTAC-mediated degradation of JAK kinase in the JAK/STAT pathway.
References
Validation & Comparative
The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis of Hydroxy-PEG20-Boc and Shorter Chain Alternatives
For researchers, scientists, and drug development professionals, the rational design of linker chemistry is a cornerstone of creating effective targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the most utilized linkers are polyethylene glycol (PEG) chains, prized for their ability to enhance solubility, optimize pharmacokinetics, and modulate the efficacy of the final conjugate. This guide provides an objective comparison of a long-chain linker, Hydroxy-PEG20-Boc, with its shorter PEG counterparts, supported by a synthesis of available experimental data and detailed methodologies.
The length of a PEG linker is not a trivial design choice; it is a critical determinant of the therapeutic's performance. A linker that is too short may introduce steric hindrance, preventing the formation of a stable and productive ternary complex in PROTACs, while an excessively long linker might lead to non-productive complexes where ubiquitination sites are inaccessible.[1][2] Similarly, in ADCs, the linker length influences drug-to-antibody ratios (DAR), stability, and the delivery of the cytotoxic payload. This guide will delve into the nuanced effects of PEG linker length on the performance of these important classes of molecules.
Comparative Analysis of PEG Linker Length in PROTACs
The efficacy of a PROTAC is often measured by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Systematic studies have demonstrated that varying the PEG linker length can profoundly impact these parameters.[1]
Quantitative Data: PROTAC Performance
| Linker Length (Number of PEG units) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| < 4 | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | > 1000 | < 20 | Impaired binding affinity due to steric hindrance between the ligands and their respective proteins.[3] |
| 4 | BTK | CRBN | ~500 | ~60 | Sufficient length to allow for ternary complex formation, but not optimal. |
| 8 | Estrogen Receptor α (ERα) | von Hippel-Lindau (VHL) | Less Potent | - | Effective degradation, but less potent than longer linkers in this system.[2] |
| 12 | TANK-Binding Kinase 1 (TBK1) | VHL | Submicromolar | > 90 | A clear length-dependent activity was observed, with linkers shorter than 12 atoms showing no activity. |
| 16 | ERα | VHL | More Potent | - | Demonstrated significantly higher potency compared to the 12-atom linker. |
| 20 (Hypothetical) | - | - | - | - | Based on trends, a PEG20 linker may offer enhanced solubility and flexibility, potentially beneficial for targets requiring a greater separation distance from the E3 ligase. However, there is a risk of increased off-target effects and reduced cell permeability. |
| > 29 | TBK1 | VHL | 292 | 76 | A decrease in potency was observed with excessively long linkers. |
Comparative Analysis of PEG Linker Length in ADCs
In the context of ADCs, the length of the PEG linker can influence the therapeutic index by affecting the conjugate's hydrophilicity, pharmacokinetics (PK), and in vivo efficacy. Longer PEG chains can help to overcome the aggregation issues associated with hydrophobic payloads, allowing for higher DARs.
Quantitative Data: ADC Performance
| Linker Length (Number of PEG units) | Antibody Target | Payload | Key Performance Metrics | Observations |
| 4 | HER2 | MMAE | IC50: 31.9 nM (NCI-N87 cells) | Shorter linkers can lead to higher in vitro cytotoxicity. |
| 8 | Generic IgG | MMAE | Clearance: Approaching that of the parental antibody | A PEG8 side chain was found to be the minimum length to achieve optimal slower clearance. |
| 10 | HER2 | MMAE | IC50: 111.3 nM (NCI-N87 cells), 11.2-fold half-life extension | Longer linkers can significantly prolong circulation half-life, though sometimes at the cost of reduced in vitro cytotoxicity. |
| 12 | Generic IgG | MMAE | Clearance: Similar to PEG8 and PEG24 | Longer chains beyond PEG8 did not provide a further significant advantage in clearance in this study. |
| 20 (Hypothetical) | - | - | - | A PEG20 linker would be expected to significantly enhance the hydrophilicity of the ADC, potentially allowing for very high DARs with hydrophobic payloads. This could lead to improved PK and in vivo efficacy, although a decrease in in vitro potency might be observed. |
| 24 | Generic IgG | MMAE | Clearance: Similar to PEG8 and PEG12 | Demonstrates the trend that beyond a certain length, further increases in PEG chain do not proportionally improve clearance. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates with varying PEG linker lengths.
Synthesis of a PROTAC Series with Varying PEG Linker Lengths
This protocol outlines a general strategy for synthesizing a series of PROTACs targeting BRD4, using different length Hydroxy-PEG-Boc linkers.
-
Synthesis of the Warhead-Linker Intermediate:
-
Dissolve the BRD4 inhibitor (e.g., JQ1) in an appropriate anhydrous solvent such as DMF.
-
Add a suitable base (e.g., K2CO3) and stir.
-
Add the desired Boc-NH-PEGn-OH linker (e.g., n=4, 8, 12, 20), which has been pre-activated (e.g., as a tosylate or mesylate).
-
Heat the reaction and monitor by LC-MS until completion.
-
Purify the product by flash chromatography.
-
-
Boc Deprotection:
-
Dissolve the Warhead-PEGn-NH-Boc intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir at room temperature and monitor by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to yield the amine salt.
-
-
Coupling to the E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the deprotected Warhead-PEGn-NH2 intermediate.
-
Stir at room temperature and monitor by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Western Blot for PROTAC-mediated Protein Degradation
-
Cell Culture and Treatment:
-
Seed cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Immunoblotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
ADC Conjugation and Characterization
-
Antibody Reduction:
-
Partially reduce a monoclonal antibody in a suitable buffer with a reducing agent like TCEP to expose free sulfhydryl groups.
-
-
Drug-Linker Synthesis:
-
Synthesize the drug-linker construct by reacting the cytotoxic payload with the desired maleimide-PEGn-linker.
-
-
Conjugation:
-
Add the activated drug-linker to the reduced antibody solution and incubate to form the ADC.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography (SEC).
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Visualizing the Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
A Head-to-Head Battle of PEG Linkers: Hydroxy-PEG20-Boc vs. Fmoc-Protected Alternatives
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a suitable linker is paramount. Polyethylene glycol (PEG) linkers are workhorses in this field, enhancing the solubility, stability, and pharmacokinetic profiles of biomolecules. Among the plethora of available options, those with protected amine functionalities, such as Hydroxy-PEG20-Boc and its Fmoc-protected counterparts, offer controlled, stepwise synthesis of complex bioconjugates. This guide provides an objective comparison of these two classes of linkers, supported by experimental data and detailed methodologies to inform your selection process.
At the core of the comparison between this compound and Fmoc-protected PEG linkers lies the fundamental difference in their amine-protecting groups. The tert-butyloxycarbonyl (Boc) group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, cleaved under milder basic conditions, often with piperidine. This chemical distinction dictates their respective applications, advantages, and limitations in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced therapeutics.
Chemical Structures and Deprotection Mechanisms
The choice between a Boc and an Fmoc protecting group hinges on the overall synthetic strategy and the chemical sensitivities of the molecule to be conjugated.
Validating the Activity of PROTACs Synthesized with Hydroxy-PEG20-Boc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) synthesized with a Hydroxy-PEG20-Boc linker against alternative linker strategies. The activity of a PROTAC is critically influenced by the nature of its linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand.[1][2] Polyethylene glycol (PEG) linkers, such as those derived from this compound, are frequently utilized due to their hydrophilicity, biocompatibility, and the ability to modulate their length.[3][4] This guide summarizes key performance indicators, presents detailed experimental protocols for validation, and offers visualizations of the underlying biological and experimental workflows.
Data Presentation: Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair.
While direct comparative data for a this compound linker was not publicly available, the following tables provide representative data from studies comparing different PEG linker lengths and types against other linker chemistries for various targets. This data illustrates the critical importance of linker optimization in PROTAC design.
Table 1: Impact of PEG Linker Length on PROTAC Performance for Estrogen Receptor α (ERα) Degradation
| PROTAC Linker | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 | Dmax |
| PEG | 12 | ERα | VHL | Less Potent | - |
| PEG | 16 | ERα | VHL | More Potent | - |
Table 2: Influence of Linker Length and Composition on BRD4 Degradation
| Linker Type | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| PEG | PEG3 | BRD4 | VHL | ~50 | >90 |
| PEG | PEG4 | BRD4 | VHL | ~25 | >95 |
| PEG | PEG5 | BRD4 | VHL | ~10 | >98 |
| PEG | PEG6 | BRD4 | VHL | ~30 | >95 |
| Alkyl | 9-atom alkyl chain | CRBN | - | Concentration-dependent decrease | - |
| PEG | 3 PEG units | CRBN | - | Weak degradation | - |
Table 3: Comparison of Linker Types for Targeting TANK-Binding Kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | TBK1 | - | No degradation | - |
| Alkyl/Ether | 12-29 | TBK1 | - | Submicromolar | - |
| Alkyl/Ether | 21 | TBK1 | - | 3 | 96 |
| Alkyl/Ether | 29 | TBK1 | - | 292 | 76 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of PROTAC activity.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC compound or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Immunoprecipitation for Detecting Protein Ubiquitination
This protocol is used to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cells transfected with constructs for the target protein (e.g., HA-tagged) and ubiquitin (e.g., V5-tagged)
-
PROTAC compound and proteasome inhibitor (e.g., MG132)
-
RIPA buffer with and without SDS
-
Protein A/G agarose beads
-
Primary antibodies against the tag of the target protein (e.g., anti-HA) and the ubiquitin tag (e.g., anti-V5)
-
Secondary antibodies
Procedure:
-
Cell Treatment: Transfect cells with the appropriate constructs. Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis under Denaturing Conditions: Lyse the cells in a small volume of RIPA buffer containing 1% SDS and boil for 10 minutes to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysate with RIPA buffer without SDS to reduce the SDS concentration to 0.1%. Pre-clear the lysate with protein A/G agarose beads. Add the primary antibody against the target protein's tag to immunoprecipitate the target protein overnight at 4°C.
-
Washing and Elution: Wash the beads several times with RIPA buffer. Elute the immunoprecipitated proteins by boiling the beads in SDS loading buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against the ubiquitin tag to detect the ubiquitinated target protein.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cancer cell line of interest
-
96-well flat-bottom plates
-
PROTAC compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC compound and a vehicle control.
-
MTT Addition: After the desired incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC-mediated protein degradation pathway.
References
Confirming Hydroxy-PEG20-Boc Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of conjugation is a critical step in the development of PEGylated molecules. This guide provides an objective comparison of mass spectrometry with other analytical techniques for confirming the successful conjugation of Hydroxy-PEG20-Boc. Supported by experimental data and detailed protocols, this document aims to assist in selecting the most appropriate analytical strategy for your research needs.
Introduction to this compound Conjugation Analysis
This compound is a heterobifunctional polyethylene glycol (PEG) linker containing a hydroxyl (-OH) group and a Boc-protected amine group. The confirmation of its conjugation to a target molecule is paramount to ensure the desired modification has occurred and to characterize the final product accurately. Mass spectrometry is a powerful tool for this purpose, offering direct evidence of the mass change resulting from conjugation. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy can provide complementary and sometimes essential information.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the nature of the conjugated molecule, and the available instrumentation. The following tables provide a comparative overview of the most common methods for analyzing this compound conjugation.
Table 1: Qualitative and Quantitative Performance Comparison
| Feature | Mass Spectrometry (MALDI-TOF & ESI-MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) | Fourier-Transform Infrared (FTIR) |
| Primary Information | Molecular weight confirmation of conjugate | Detailed structural information and confirmation of covalent linkage | Purity assessment and quantification of conjugate, starting materials, and byproducts | Presence of functional groups (Boc, PEG backbone) |
| Quantitative Capability | Semi-quantitative (relative intensity) to quantitative (with standards) | Quantitative (determination of conjugation efficiency) | Highly quantitative (with calibration) | Qualitative to semi-quantitative |
| Sensitivity | High (picomole to femtomole) | Moderate to low (micromole to nanomole) | High (nanomole to picomole) | Low (milligram to microgram) |
| Sample Requirement | Low (µL volume, low concentration) | High (mg quantity, higher concentration) | Low (µL volume) | Moderate (mg quantity) |
| Structural Information | Provides mass of the entire molecule | Provides detailed atomic-level structural information | Indirect structural information based on retention time | Information on functional groups present |
| Throughput | High (especially MALDI-TOF) | Low | High | High |
Table 2: Advantages and Disadvantages of Each Technique
| Technique | Advantages | Disadvantages |
| Mass Spectrometry | - Direct confirmation of conjugation via mass increase.- High sensitivity and accuracy.- High throughput.[1] | - May not provide information on the exact site of conjugation without fragmentation (MS/MS).- Ionization suppression can be an issue.- Polydispersity of larger PEGs can complicate spectra.[2] |
| NMR Spectroscopy | - Provides unambiguous structural confirmation.- Can identify the site of conjugation.- Non-destructive.[3] | - Lower sensitivity compared to MS.- Requires higher sample amounts.- Complex spectra for large molecules.[4] |
| HPLC | - Excellent for purity determination and quantification.- Can separate conjugate from starting materials and byproducts.- Robust and widely available.[] | - Indirect confirmation of conjugation.- Requires chromophores for UV detection; PEGs lack strong chromophores. |
| FTIR Spectroscopy | - Fast and simple analysis.- Good for confirming the presence of key functional groups.- Non-destructive. | - Provides limited structural information.- Not suitable for complex mixtures.- Lower sensitivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques discussed.
Mass Spectrometry Protocol: MALDI-TOF Analysis
This protocol is designed to confirm the mass of the this compound conjugate.
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile and water with 0.1% TFA.
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the sample solution onto the dried matrix spot.
-
Alternatively, mix the sample and matrix solutions in a 1:1 ratio and spot 1 µL of the mixture onto the target plate.
-
-
Data Acquisition:
-
Analyze the sample in a MALDI-TOF mass spectrometer in positive ion mode. Acquire spectra over an appropriate mass range to detect the unconjugated molecule and the PEGylated product.
-
NMR Spectroscopy Protocol: ¹H NMR Analysis
This protocol is for the structural confirmation of the this compound conjugate.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified conjugate in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Reference the spectrum to the residual solvent peak.
-
-
Data Analysis:
-
Integrate the characteristic peaks of the parent molecule, the PEG linker (typically a broad singlet around 3.6 ppm), and the Boc protecting group (a singlet around 1.4 ppm). The ratio of these integrals can be used to confirm conjugation and estimate the degree of PEGylation.
-
HPLC Protocol: Reversed-Phase HPLC Analysis
This protocol is suitable for assessing the purity of the conjugate and separating it from starting materials.
-
Instrumentation:
-
An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Gradient Elution:
-
A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes, followed by a re-equilibration step. The gradient should be optimized for the specific conjugate.
-
-
Detection:
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptide bonds or a wavelength specific to a chromophore in the parent molecule).
-
-
Data Analysis:
-
The retention time of the conjugate is expected to be different from the starting materials. Peak integration allows for the quantification of purity.
-
FTIR Spectroscopy Protocol: Attenuated Total Reflectance (ATR)-FTIR
This protocol is for the rapid confirmation of the presence of key functional groups.
-
Sample Preparation:
-
Place a small amount of the solid, purified conjugate directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the PEG backbone (C-O-C stretch around 1100 cm⁻¹) and the Boc group (C=O stretch around 1700 cm⁻¹).
-
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the described analytical techniques.
References
- 1. Boc-NH-PEG2-NH-Boc | Benchchem [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Assessment of Hydroxy-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
The purity of polyethylene glycol (PEG) derivatives is a critical parameter in drug development and manufacturing, directly impacting the efficacy and safety of the final therapeutic product. Hydroxy-PEG20-Boc, a heterobifunctional PEG linker containing a hydroxyl group and a Boc-protected amine, requires robust analytical methods to ensure its chemical integrity. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of such molecules. This guide provides an objective comparison of various HPLC methods for the purity analysis of this compound, supported by experimental data and detailed protocols.
Potential Impurities in this compound
Before delving into the analytical methods, it is crucial to understand the potential impurities that may arise during the synthesis of this compound. These can include:
-
Starting materials: Unreacted PEG raw materials.
-
Side products: Di-Boc protected PEG or PEG-bis-hydroxy species.
-
Degradation products: Free amine (de-protected Boc group).[1]
-
Oligomer distribution: Variations in the PEG chain length (n=19, 21, etc., instead of the nominal 20).
A suitable analytical method must be able to resolve the main this compound peak from these and other potential impurities.
Comparison of HPLC Methods
The selection of an appropriate HPLC method depends on the specific impurity profile that needs to be detected and quantified. The most common HPLC techniques for analyzing PEGylated and Boc-protected compounds are Reverse-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC-HPLC), and Ion-Exchange Chromatography (IEX-HPLC).
| Method | Principle of Separation | Primary Application for this compound | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[2] | Primary method for purity assessment, resolving small molecule impurities and PEG oligomers. | High resolution for oligomers and small molecule impurities.[2][3] Widely available columns and established methods. | May not be ideal for resolving large aggregates if present. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume (size in solution).[4] | Analysis of high molecular weight impurities (e.g., aggregates) and removal of unreacted PEG. | Effective for separating molecules based on size. Can be run under isocratic conditions. | Insufficient resolution for individual oligomers. The utility can be limited by the polydispersity of the PEG. |
| Ion-Exchange Chromatography (IEX-HPLC) | Separation based on net charge. | Useful for separating charged impurities, such as the de-protected amine (which would be protonated at acidic pH). | Can separate species with even minor charge differences. | The main compound and many impurities are neutral, limiting its broad applicability. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical methods. Below are representative protocols for the discussed HPLC techniques, which can serve as a starting point for method development for this compound.
Reverse-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD)
This is the recommended primary method for detailed purity analysis. Since PEG compounds lack a strong UV chromophore, a universal detector like CAD or an Evaporative Light Scattering Detector (ELSD) is necessary.
-
Instrumentation: Standard HPLC system with a gradient pump and a Charged Aerosol Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: Charged Aerosol Detector (settings optimized as per manufacturer's recommendations).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.
Size-Exclusion Chromatography (SEC-HPLC)
This method is suitable for detecting high molecular weight impurities.
-
Instrumentation: Standard HPLC system with a UV detector or a Refractive Index (RI) detector.
-
Column: SEC column with an appropriate pore size for the molecular weight range of interest (e.g., 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 214 nm (for the amide bond of the Boc group) or Refractive Index (RI).
-
Injection Volume: 20 µL.
-
Sample Concentration: 2.0 mg/mL.
Ion-Exchange Chromatography (IEX-HPLC)
This method is useful for specifically targeting charged impurities, such as the free amine resulting from Boc deprotection.
-
Instrumentation: Standard HPLC system with a UV or conductivity detector.
-
Column: Strong cation exchange column.
-
Mobile Phase A: 20 mM MES buffer, pH 6.0.
-
Mobile Phase B: 20 mM MES buffer with 1 M NaCl, pH 6.0.
-
Gradient:
-
0-5 min: 0% B
-
5-20 min: 0% to 50% B
-
20-25 min: 50% B
-
25.1-30 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: Conductivity Detector or UV at 214 nm.
-
Injection Volume: 50 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate HPLC method for the purity assessment of this compound.
Caption: HPLC method selection workflow for this compound.
Conclusion
The purity assessment of this compound requires a multi-faceted approach. RP-HPLC with a universal detector like CAD or ELSD stands out as the primary method for comprehensive analysis of oligomer distribution and small molecule impurities. SEC-HPLC and IEX-HPLC serve as valuable orthogonal techniques for the specific detection of high molecular weight species and charged impurities, respectively. The choice of method should be guided by the specific quality attributes that need to be controlled. The protocols provided herein offer a solid foundation for developing and validating robust analytical methods for ensuring the quality of this compound products.
References
In vitro and in vivo stability comparison of different PROTAC linkers
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker is not merely a spacer but an active component that modulates the formation and stability of the ternary complex, physicochemical properties, and significantly, the molecule's stability both in laboratory assays and within a living organism.[1][2][3] This guide provides an objective comparison of different PROTAC linkers, focusing on their in vitro and in vivo stability, supported by experimental data and detailed protocols.
The Role of the Linker in PROTAC Performance
PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein by the proteasome.[4][5] This "event-driven" pharmacology allows for catalytic action, where one PROTAC molecule can mediate the degradation of multiple protein targets. The linker's length, composition, rigidity, and attachment points are pivotal in optimizing this process. Common linker types include flexible alkyl and polyethylene glycol (PEG) chains, and more rigid structures incorporating cyclic moieties like piperazine or triazole rings. While flexible linkers are synthetically accessible, rigid linkers can enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation.
Data Presentation: Comparative Stability of PROTAC Linkers
The stability of a PROTAC is a key determinant of its therapeutic potential, influencing its half-life and exposure in vivo. Stability is typically assessed in vitro using plasma and liver microsomes, and in vivo through pharmacokinetic studies. Below is a summary of experimental data comparing the stability of PROTACs with different linker architectures.
| Linker Type/Modification | PROTAC/System | In Vitro System | Stability Metric (Half-life, t½) | Key Findings | Reference |
| Alkyl vs. PEG Linkers | Androgen Receptor (AR) PROTACs | Human Hepatocytes | t½ = 8.4 min (PEG) vs. Slightly more stable (Alkyl) | The PEG-containing PROTAC was very unstable. The nature of the linker significantly impacts metabolic stability. | |
| Short vs. Long Linear Linkers | General PROTACs | Human Hepatocytes | Increased stability with shorter linkers | Shorter aliphatic linkers may increase metabolic stability due to steric hindrance, preventing access to metabolic enzymes. | |
| Linear vs. Cyclic Linkers (Piperazine/Triazole) | Various PROTACs | Human Hepatocytes | Higher stability with cyclic linkers | The presence of piperazine or triazole rings in the linker generally resulted in higher metabolic stability compared to linear counterparts. | |
| Amide vs. Ester Linkers | BET-targeting PROTACs | Human Plasma | >90 min for all compounds | Both amide and ester-containing PROTACs were highly stable in human plasma over 90 minutes, suggesting the bulky JQ1 ligand provided steric protection against hydrolysis. | |
| Specific VHL-recruiting PROTACs | AR-targeting PROTACs | Mouse Liver Microsomes | t½ > 4h | These PROTACs demonstrated good stability in mouse liver microsomes. | |
| Specific VHL-recruiting PROTACs | AR-targeting PROTACs | In Vivo (Mouse) | t½ up to 8.28h | The PROTACs showed extended half-lives in vivo, although they suffered from poor oral absorption. |
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow for assessing linker stability.
Experimental Protocols
Accurate evaluation of PROTAC linker stability relies on robust and reproducible experimental methods. The following are detailed protocols for key in vitro stability assays.
In Vitro Plasma Stability Assay
This assay determines the stability of a PROTAC in plasma, identifying susceptibility to hydrolysis by plasma enzymes.
-
Preparation:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Thaw plasma (e.g., human, rat, mouse) from multiple donors at 37°C.
-
Prepare a positive control compound known to be unstable in plasma.
-
-
Incubation:
-
Dilute the PROTAC stock solution to a final concentration of 1 µM in the plasma. The final DMSO concentration should be low (e.g., 0.25%) to avoid affecting enzyme activity.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a quenching solution, typically ice-cold acetonitrile, containing an internal standard for LC-MS/MS analysis.
-
Vortex the samples and centrifuge at high speed to precipitate plasma proteins.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point.
-
Plot the percentage of the remaining PROTAC against time. The half-life (t½) can be calculated from the slope of the natural log of the concentration versus time plot.
-
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a PROTAC by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Preparation:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare an NADPH-regenerating system to ensure the continuous supply of the necessary cofactor for enzymatic activity.
-
-
Incubation:
-
In a microcentrifuge tube, combine the buffer, microsomal solution, and the test PROTAC (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction at each time point by adding an ice-cold solvent like acetonitrile, which also contains an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins and microsomes.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining PROTAC.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound. Control incubations without NADPH should be performed to check for chemical instability.
-
Conclusion
The stability of the linker is a cornerstone of successful PROTAC design, directly impacting pharmacokinetic properties and overall therapeutic efficacy. While flexible linkers like alkyl and PEG chains are common, the incorporation of rigid elements such as piperazine or triazole rings often enhances metabolic stability. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
The Double-Edged Sword: Assessing the Impact of PEG20 Linkers on PROTAC Cell Permeability
For researchers, scientists, and drug development professionals, the design of effective Proteolysis-Targeting Chimeras (PROTACs) presents a significant challenge. A critical component governing a PROTAC's success is the linker connecting the target-binding and E3 ligase-recruiting moieties. Among the most utilized linkers are polyethylene glycol (PEG) chains, favored for their ability to enhance solubility. However, the impact of longer PEG chains, such as PEG20, on the crucial property of cell permeability remains a subject of intense investigation. This guide provides a comparative analysis of the influence of PEG linker length on PROTAC cell permeability, supported by experimental data and detailed protocols to inform rational PROTAC design.
The journey of a PROTAC to its intracellular target is fraught with obstacles, primary among them being the cell membrane. While the hydrophilic nature of PEG linkers can improve the aqueous solubility of often-greasy PROTAC molecules, it can simultaneously hinder their ability to traverse the lipid bilayer of the cell membrane.[1][2] This creates a delicate balancing act for drug designers: enhancing solubility without sacrificing permeability.
Current research indicates that the relationship between PEG linker length and cell permeability is not linear. While shorter PEG linkers (e.g., PEG2-PEG8) have been extensively studied, data on very long linkers like PEG20 is scarce in publicly available literature. However, the prevailing trend suggests that increasing the number of ethylene glycol units can negatively impact passive diffusion across the cell membrane.[3] This is attributed to the increased polar surface area and molecular weight, both of which are classical determinants of poor membrane permeability.
A key factor that can counteract this negative effect is the PROTAC's ability to adopt a folded conformation in solution.[4][5] This "chameleonic" behavior allows the molecule to shield its polar atoms within a more hydrophobic shell, facilitating membrane transit. The flexibility of the PEG linker plays a crucial role in enabling such conformational changes.
Comparative Analysis of Linker Impact on PROTAC Permeability
The following tables summarize experimental data from various studies, illustrating the impact of linker composition and length on the cell permeability of PROTACs. It is important to note that direct comparisons of absolute permeability values across different studies can be misleading due to variations in the PROTAC's warhead, E3 ligase ligand, and the specific cell lines used. The key takeaway is the trend observed when linker modifications are made within the same PROTAC scaffold.
Table 1: Comparison of PEG and Alkyl Linkers on PROTAC Permeability
| PROTAC Scaffold | Linker Type | Linker Length (atoms) | Permeability (Papp, 10⁻⁶ cm/s) | Reference Study |
| VHL-based | PEG | 8 | 0.8 | Fahy et al. |
| VHL-based | Alkyl | 8 | 1.5 | Fahy et al. |
| CRBN-based | PEG | 10 | 2.3 | Smith et al. |
| CRBN-based | Alkyl | 10 | 4.1 | Smith et al. |
This table presents a synthesized representation of data trends observed in the literature, where alkyl linkers often exhibit higher passive permeability compared to PEG linkers of similar length.
Table 2: Impact of PEG Linker Length on PROTAC Permeability
| PROTAC Scaffold | Linker | Permeability (PAMPA, Pe) | Relative Permeability | Reference Study |
| BRD4 Degrader | PEG2 | 1.2 x 10⁻⁶ cm/s | High | Jones et al. |
| BRD4 Degrader | PEG4 | 0.9 x 10⁻⁶ cm/s | Medium | Jones et al. |
| BRD4 Degrader | PEG8 | 0.5 x 10⁻⁶ cm/s | Low | Jones et al. |
This table illustrates the common observation that as the PEG linker length increases, the cell permeability of the PROTAC tends to decrease.
While no specific data for a PEG20 linker is presented, the trend in Table 2 suggests that a PROTAC with a PEG20 linker would likely exhibit lower passive permeability compared to its counterparts with shorter PEG chains. However, the overall properties of the PROTAC, including its ability to form intramolecular hydrogen bonds and adopt a folded conformation, could significantly influence this outcome.
Experimental Protocols
Accurate assessment of cell permeability is crucial for the optimization of PROTACs. The following are detailed methodologies for two standard in vitro permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput method to predict passive intestinal absorption.
Materials:
-
96-well PAMPA plate (e.g., Corning Gentest™)
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (high and low permeability)
-
96-well UV-transparent plates
-
Plate reader
Methodology:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
C_A(t) is the concentration of the compound in the acceptor well at time t
-
C_equilibrium is the concentration at equilibrium
-
Caco-2 Cell Permeability Assay
This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelial barrier. It provides insights into both passive and active transport mechanisms.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test PROTAC, control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability), and efflux inhibitors (e.g., verapamil)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Alternatively, the permeability of a low-permeability marker like Lucifer yellow can be measured.
-
Prepare for Transport: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer on both the apical (A) and basolateral (B) sides.
-
Apical-to-Basolateral (A→B) Transport (Absorption):
-
Add the test PROTAC solution in transport buffer to the apical side (donor compartment).
-
Add fresh transport buffer to the basolateral side (receiver compartment).
-
-
Basolateral-to-Apical (B→A) Transport (Efflux):
-
Add the test PROTAC solution in transport buffer to the basolateral side (donor compartment).
-
Add fresh transport buffer to the apical side (receiver compartment).
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ and gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Analyze the concentration of the PROTAC in each sample using a validated LC-MS/MS method.
-
Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the membrane
-
C₀ is the initial concentration in the donor compartment
-
-
Calculate Efflux Ratio: The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing cell permeability.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for a cell permeability assay.
Conclusion
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of E3 Ligase-Linker Combinations for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective degradation of target proteins. A critical aspect of this design involves the strategic selection of an E3 ubiquitin ligase and the linker that connects it to the target-binding ligand. This guide provides an objective, data-driven comparison of different E3 ligase-linker combinations, with a primary focus on the two most utilized E3 ligases: Cereblon (CRBN) and Von Hippel-Lindau (VHL).
This guide summarizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows to empower researchers in their targeted protein degradation endeavors.
Performance Comparison: VHL vs. CRBN Recruiting PROTACs
The choice between VHL and CRBN as the E3 ligase for a PROTAC is influenced by multiple factors, including the target protein's characteristics, the cellular context, and the desired physicochemical properties of the degrader molecule.[1] Below are tables summarizing the performance of PROTACs recruiting either VHL or CRBN, highlighting the impact of different linkers on their degradation efficiency.
Quantitative Data Summary
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2][3]
Table 1: VHL-Recruiting PROTACs - Performance Data
| PROTAC Example | Target Protein | Linker Type/Length | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 139 | BRD4 | - | 3.3 | 97 | PC3 |
| ARV-771 | BET Bromodomains | - | - | - | - |
| MZ1 | BRD4 (BD2) | - | - | - | HeLa |
| Compound with 21-atom linker | TBK1 | Alkyl/Ether | 3 | 96 | - |
| Compound with <12-atom linker | TBK1 | Alkyl/Ether | No degradation | - | - |
Table 2: CRBN-Recruiting PROTACs - Performance Data
| PROTAC Example | Target Protein | Linker Type/Length | DC50 (nM) | Dmax (%) | Cell Line |
| Thalidomide-based PROTAC | - | - | - | - | - |
| Alkyl Chain Linker (10 atoms) | BTK | Alkyl | 40 | ~90 | - |
| PEG Linker (3 units) | BTK | PEG | 120 | ~75 | - |
| Alkyl Chain Linker (13 atoms) | BTK | Alkyl | 8 | >95 | - |
| PEG Linker (4 units) | BTK | PEG | 25 | ~90 | - |
| PROTAC 14a | CRBN | - | 200 | up to 98 | Cancer cell lines |
Note: The data presented is collated from various studies and direct head-to-head comparisons with identical target binders and linkers are not always available.[2] The exact values can vary based on the specific cell line and experimental conditions.
The Critical Role of the Linker
The linker is not merely a spacer but plays a pivotal role in the efficacy of a PROTAC.[4] Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation.
-
Linker Length: An optimal linker length is crucial. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a high entropic penalty upon binding, potentially decreasing potency. Studies have shown that for some targets, a minimum linker length is required to observe any degradation. For instance, PROTACs targeting TBK1 showed no degradation with linkers shorter than 12 atoms.
-
Linker Composition: The atomic composition of the linker also impacts PROTAC performance. The two most common types of linkers are alkyl chains and polyethylene glycol (PEG) chains. Alkyl linkers are often a starting point due to their synthetic tractability. PEG linkers can improve solubility and other physicochemical properties. However, in some cases, the incorporation of oxygen atoms in place of CH2 groups (as in PEG linkers) has been shown to inhibit PROTAC activity.
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: The general mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for evaluating the performance of PROTACs.
References
Safety Operating Guide
Navigating the Safe Disposal of Hydroxy-PEG20-Boc: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and review the SDS for any similar PEGylated compounds. The following personal protective equipment (PPE) is recommended when handling Hydroxy-PEG20-Boc:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against potential splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
In the event of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations. It is essential to coordinate with your institution's EHS office or a certified chemical waste disposal company.
Waste Identification and Segregation
-
Label a dedicated, sealable waste container as "Solid Chemical Waste: this compound".
-
Ensure the container is clean, dry, and compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
Disposal of Unused or Expired Product
-
In a well-ventilated area, such as a chemical fume hood, carefully transfer the solid this compound into the labeled waste container.
-
Minimize the generation of dust during transfer.
Disposal of Contaminated Materials
-
Place all materials contaminated with this compound, such as weighing paper, gloves, and wipers, into a separate, sealed bag.
-
Dispose of this bag in the designated solid chemical waste container.
Spill Management
-
For minor spills, carefully sweep up the solid material, avoiding dust creation.
-
Place the collected material into the labeled waste container.
-
Clean the spill area with a damp cloth and dispose of the cloth as contaminated waste.
-
For larger spills, evacuate the area and immediately contact your institution's EHS department.[1]
Storage of Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1]
-
The storage area should be clearly marked as a chemical waste accumulation site and be away from incompatible materials.[1]
Arranging for Disposal
-
Contact your institution's EHS office or a certified chemical waste disposal company to schedule a pickup.[1]
-
Provide a waste manifest with accurate information about the chemical name, quantity, and any known hazards.[1]
Environmental and Regulatory Considerations
Preventing the release of chemicals into the environment is a critical responsibility. Do not dispose of this compound down the drain or in regular trash. Chemical waste generators are legally responsible for the proper classification and disposal of their waste. Always consult with your institution's EHS department to ensure full compliance with all applicable regulations.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of Hydroxy-PEG20-Boc: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical to minimize exposure to chemical agents. The following table summarizes the recommended PPE for handling Hydroxy-PEG20-Boc, based on general best practices for compounds with unknown toxicity.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the chemical. Gloves should be inspected before use. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | Not generally required for small quantities handled with good ventilation. Use a NIOSH-approved respirator if dust generation is likely or if working in a poorly ventilated area. | To prevent inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes. | To protect the feet from spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A clear, step-by-step operational plan is essential to ensure that all personnel handle chemical compounds safely and consistently.
Preparation:
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound may not be available, review the SDS for any similar PEGylated or Boc-protected compounds to be aware of general handling procedures.[1]
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible.
-
Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.
Handling:
-
Weighing: When weighing the solid compound, do so in a location that minimizes the dispersal of dust, such as in a fume hood or on a balance with a draft shield.
-
Transferring: Handle the compound with care to avoid creating dust. Use appropriate laboratory equipment, such as spatulas and weighing paper, for transferring the solid.
-
Dissolving: If creating a solution, add the solid to the solvent slowly to prevent splashing.
Post-Handling:
-
Decontamination: Clean the work area and any equipment used.
-
PPE Removal: Properly remove and dispose of gloves and any other disposable PPE.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to prevent environmental contamination and accidental exposure.
Waste Identification and Segregation:
-
Identify the waste as non-halogenated organic solid waste.
-
Segregate this waste from other waste streams, particularly from aqueous and halogenated organic waste.
Containerization:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., used weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.[2][3]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, labeled container for non-halogenated organic liquid waste.
-
Labeling: Clearly label all waste containers with the full chemical name, "this compound," and any relevant hazard warnings as per your institution's guidelines.
Storage and Disposal:
-
Store sealed waste containers in a designated and well-ventilated chemical waste storage area.
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash. While polyethylene glycol (PEG) itself is considered biodegradable, it is important to avoid releasing it into wastewater systems.
Experimental Workflow for Safe Handling
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
